molecular formula C11H15NO B13710778 3-(3-Methoxy-5-methylphenyl)azetidine

3-(3-Methoxy-5-methylphenyl)azetidine

Cat. No.: B13710778
M. Wt: 177.24 g/mol
InChI Key: QONGYTNEMHWVIF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-5-methylphenyl)azetidine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxy-5-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-9(10-6-12-7-10)5-11(4-8)13-2/h3-5,10,12H,6-7H2,1-2H3

InChI Key

QONGYTNEMHWVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2CNC2

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 3-(3-Methoxy-5-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxy-5-methylphenyl)azetidine

Foreword: The Strategic Value of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the molecule's intrinsic properties dictate its fate. Before a compound can exert a therapeutic effect, it must navigate the complex biological milieu—a journey governed by its physicochemical characteristics. For novel scaffolds like this compound, a thorough understanding of these properties is not merely academic; it is the foundational blueprint for rational drug design, enabling researchers to predict and optimize absorption, distribution, metabolism, and excretion (ADME). The azetidine ring, a strained four-membered heterocycle, is an increasingly popular bioisostere that can enhance metabolic stability and improve key molecular properties.[1] This guide provides a comprehensive analysis of the essential physicochemical attributes of this compound, blending theoretical principles with actionable, field-proven experimental protocols.

Molecular Identity and Structural Attributes

The first step in any chemical investigation is to establish a clear and unambiguous molecular identity. This compound combines a polar, basic azetidine core with a substituted aromatic side chain, suggesting a molecular profile with potential for nuanced biological interactions.

Molecular Structure:

Table 1: Core Molecular Identifiers

IdentifierValueRationale & Source
IUPAC Name This compoundSystematically derived from the chemical structure.
Molecular Formula C₁₁H₁₅NOCalculated based on atomic composition.
Molecular Weight 177.24 g/mol Calculated from the molecular formula.
Canonical SMILES CC1=CC(C2CNC2)=CC(OC)=C1Computationally generated structural line notation.
InChI Key (Predicted)A hashed representation of the InChI string, unique to the molecule.
CAS Number Not available in searched literature.This specific substitution pattern may represent a novel chemical entity.

Critical Physicochemical Properties and a Priori Assessment

The journey of a drug from administration to its target is a cascade of physicochemical events. Here, we dissect the three most critical parameters—solubility, lipophilicity, and ionization state—and provide robust protocols for their experimental determination.

Aqueous Solubility: The Gateway to Bioavailability

Expert Insight: Poor aqueous solubility is a primary cause of failure in drug development. A compound must dissolve to be absorbed. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the precipitation of a compound from a DMSO stock solution and is useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is the gold standard for later-stage development.[2]

Predicted Solubility: Given the aromatic ring, the parent compound is expected to have low to moderate aqueous solubility. The basic azetidine nitrogen, however, suggests that solubility will be highly pH-dependent, increasing significantly at lower pH values where the amine is protonated.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the most reliable for determining equilibrium solubility.[3]

Causality: The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid-state form. This ensures the measured concentration represents the true maximum solubility under the specified conditions (e.g., temperature, pH).

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a series of vials containing a buffer of known pH (e.g., Phosphate-Buffered Saline, pH 7.4). The excess solid is critical to ensure equilibrium is reached.[3]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration allows the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

  • Validation: The presence of undissolved solid in the vials after equilibration confirms that a saturated solution was achieved.

Workflow Diagram: Thermodynamic Solubility Assay

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (LogP): Balancing Permeability and Solubility

Expert Insight: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key determinant of membrane permeability and overall ADME properties.[6][7] The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the standard metric. While the traditional shake-flask method is viable, HPLC-based methods are faster and require less material, making them ideal for drug discovery settings.[8][9]

Predicted LogP: The molecule possesses both a lipophilic phenyl group and a polar azetidine ring. The methoxy and methyl groups add to the lipophilicity. A calculated LogP is likely to be in the range of 2-3, suggesting good potential for membrane permeability.

Experimental Protocol: LogP Determination by RP-HPLC

Causality: This method leverages the principle that a compound's retention time on a reverse-phase (RP) HPLC column (with a non-polar stationary phase) correlates with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately interpolated.[9]

Step-by-Step Methodology:

  • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a set of 5-7 calibration standards with well-established LogP values spanning a relevant range (e.g., 0 to 5).

  • Standard Analysis: Inject each standard onto the HPLC system and record its retention time (t_R).

  • Calibration Curve Construction: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to generate a calibration equation (LogP = m * t_R + c).

  • Sample Analysis: Dissolve this compound in the mobile phase and inject it into the system to determine its retention time.

  • LogP Calculation: Use the retention time of the test compound and the calibration equation to calculate its LogP value.

Workflow Diagram: HPLC-Based LogP Determination

Caption: Workflow for LogP Determination via RP-HPLC.

Ionization Constant (pKa): The pH-Dependent Switch

Expert Insight: The pKa value defines the pH at which a compound is 50% ionized. For this compound, the secondary amine in the azetidine ring is basic and will be protonated at physiological pH.[10] The pKa dictates the charge state of the molecule in different biological compartments (e.g., stomach vs. intestine), which profoundly impacts solubility, absorption, and target engagement.[6][11] The pKa of unsubstituted azetidine's conjugate acid is 11.29[10]; substitution typically lowers this value.

Estimated pKa: The pKa of the azetidine nitrogen is estimated to be in the range of 8.5 - 9.5. This means at physiological pH (~7.4), a significant portion of the molecules will exist in their protonated, charged form, enhancing aqueous solubility.

Experimental Protocol: pKa Determination by Potentiometric Titration

Causality: This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, where the compound is half-neutralized.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a solvent, typically a water/methanol or water/DMSO co-solvent system to ensure initial solubility.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

  • Acid Titration: Since the compound is basic, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH of the solution after each incremental addition of the acid titrant.

  • Curve Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Advanced software can determine the pKa by analyzing the first or second derivative of the titration curve.

Spectroscopic Profile for Structural Verification

Spectroscopic data provides the "fingerprint" of a molecule, essential for confirming its identity, structure, and purity. While experimental data for this specific molecule is not publicly available, a reliable profile can be predicted based on its constituent functional groups and data from analogous structures.[12]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Aromatic Protons: Multiple signals between δ 6.5-7.0 ppm. - Azetidine Protons: Complex multiplets between δ 3.5-4.5 ppm. - Methoxy (OCH₃) Protons: A sharp singlet around δ 3.8 ppm. - Methyl (CH₃) Protons: A sharp singlet around δ 2.3 ppm. - Amine (NH) Proton: A broad singlet, chemical shift is solvent-dependent.
¹³C NMR - Aromatic Carbons: Signals between δ 110-160 ppm. - Azetidine Carbons: Signals between δ 40-60 ppm. - Methoxy Carbon: Signal around δ 55 ppm. - Methyl Carbon: Signal around δ 21 ppm.
Mass Spec. (ESI+) - Monoisotopic Mass: 177.1154 Da - [M+H]⁺: Predicted m/z 178.1226 - [M+Na]⁺: Predicted m/z 200.1046
FT-IR - N-H Stretch: ~3350 cm⁻¹ (secondary amine) - C-H Stretch (Aromatic): ~3000-3100 cm⁻¹ - C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹ - C-O Stretch (Ether): ~1250 cm⁻¹ and ~1040 cm⁻¹

A Plausible Synthetic Pathway

Understanding the synthesis of a compound is crucial for anticipating potential impurities and scaling up production. A likely approach to this compound would involve the reaction of a key intermediate with a protected azetidine precursor.

Diagram: Generalized Synthetic Approach

Synthesis A 3-Bromo-5-methylanisole B Grignard or Organolithium Formation A->B D Addition Reaction B->D C N-Boc-azetidin-3-one C->D E Intermediate Alcohol D->E F Dehydration & Reduction E->F G N-Boc-3-(3-methoxy-5-methylphenyl)azetidine F->G H Boc Deprotection (e.g., TFA) G->H I Final Product: this compound H->I

Sources

Molecular weight and formula of methoxy-methylphenyl azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Formula Determination of Methoxy-Methylphenyl Azetidine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the characterization of novel methoxy-methylphenyl azetidine derivatives. Azetidines, as four-membered nitrogen-containing heterocycles, are crucial motifs in medicinal chemistry due to their unique structural features that can enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] The precise determination of molecular weight and formula is a foundational step in the drug discovery pipeline, ensuring the identity, purity, and integrity of a synthesized compound. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, presenting an integrated analytical workflow that leverages High-Resolution Mass Spectrometry (HRMS), Elemental Analysis (EA), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from these orthogonal techniques, researchers can establish a self-validating system for the unambiguous structural elucidation of this important class of molecules.

The Azetidine Core in Modern Drug Discovery

Azetidine derivatives have emerged as highly attractive scaffolds for the design of new bioactive molecules.[1] Their high ring strain and sp3-rich character confer a conformational rigidity that can lead to improved receptor selectivity and metabolic stability.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic profiles.[1][2] The methoxy-methylphenyl substituent introduces further complexity and potential for nuanced biological activity, making the precise characterization of these derivatives a critical task. Accurate determination of the molecular formula and weight is the first step in confirming a successful synthesis and is a prerequisite for all subsequent biological and toxicological evaluations.

Fundamentals of Methoxy-Methylphenyl Azetidine Isomerism

The core structure of a methoxy-methylphenyl azetidine derivative consists of an azetidine ring attached to a phenyl ring, which is substituted with one methoxy (-OCH₃) group and one methyl (-CH₃) group. While all positional isomers share the same molecular formula and nominal mass, their distinct substitution patterns on the phenyl ring can lead to different chemical properties and biological activities.

The molecular formula for any methoxy-methylphenyl azetidine derivative is C₁₁H₁₅NO .

  • Azetidine: C₃H₇N

  • Phenyl group (as a substituent): -C₆H₅

  • Substitution: Attaching the azetidine and phenyl rings, and then adding a methoxy and a methyl group to the phenyl ring results in the formula C₁₁H₁₅NO.

The determination of the exact molecular weight, however, requires high-precision measurements that account for the mass of the most stable isotopes of each element.

Diagram: General Structure of Methoxy-Methylphenyl Azetidine

Caption: General structure showing the azetidine and substituted phenyl rings.

Table 1: Molecular Weight of Methoxy-Methylphenyl Azetidine (C₁₁H₁₅NO)
ParameterValueJustification
Molecular Formula C₁₁H₁₅NOBased on atomic composition.
Nominal Mass 177 DaSum of the integer masses of the most abundant isotopes (C=12, H=1, N=14, O=16).
Monoisotopic Mass 177.115364 DaSum of the exact masses of the most abundant isotopes. This is the value targeted in High-Resolution Mass Spectrometry.

Core Analytical Techniques for Structural Verification

An integrated approach using multiple analytical techniques is essential for the unambiguous determination of a molecule's identity. Each technique provides a unique piece of the puzzle, and together they form a self-validating workflow.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the cornerstone for determining the molecular weight and elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For instance, while C₁₁H₁₅NO and a potential impurity like C₁₀H₁₃N₃O might both have a nominal mass of 177 Da, their exact masses (177.1154 vs. 177.1059) are easily distinguished by HRMS. Electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺, providing a direct measurement of the molecular weight.[3][4]

Elemental Analysis (EA)

Causality: Elemental analysis, specifically combustion analysis, provides the quantitative percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic compound.[5][6] The sample is combusted in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[5][6] These gases are then chromatographically separated and quantified by a thermal conductivity detector. The resulting mass percentages are used to calculate the empirical formula—the simplest whole-number ratio of atoms in the compound. When combined with the precise molecular weight from HRMS, the empirical formula can be confidently converted into the definitive molecular formula. This provides an essential, independent validation of the composition determined by mass spectrometry.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While HRMS and EA confirm what atoms are present and in what quantity, NMR spectroscopy reveals the chemical environment and connectivity of those atoms, confirming the molecule's structure.[9][10]

  • ¹H NMR: Determines the number of different types of protons and their neighboring environments. The characteristic signals for the methoxy group (a singlet around 3.8 ppm) and the methyl group (a singlet around 2.3 ppm) would be expected.

  • ¹³C NMR: Identifies the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish through-bond correlations. For example, an HMBC experiment would show a correlation between the methoxy protons and the aromatic carbon to which the group is attached, confirming its position and validating the overall structural assignment derived from the molecular formula.[10]

Integrated Analytical Workflow for Characterization

A robust characterization workflow ensures that all data is cross-validated, leading to an unambiguous structure and formula assignment. This is not merely a sequence of experiments but a logical process where the output of one technique informs and validates the others.

Diagram: Self-Validating Workflow for Structural Elucidation

start Synthesized Methoxy-Methylphenyl Azetidine Derivative hrms High-Resolution Mass Spectrometry (HRMS) start->hrms ea Elemental Analysis (EA) start->ea nmr NMR Spectroscopy (1H, 13C, 2D) start->nmr result1 Provides: - Exact Molecular Weight - Proposed Molecular Formula (C11H15NO) hrms->result1 result2 Provides: - Elemental Percentages (%C, %H, %N) - Confirms Empirical Formula ea->result2 result3 Provides: - Atom Connectivity - Isomer Identification - Structural Confirmation nmr->result3 check1 Does Formula from HRMS match EA data? result1->check1 result2->check1 check2 Does NMR structure match Molecular Formula? result3->check2 check1->check2 Yes final Final Verified Structure, Formula, and Molecular Weight check2->final Yes

Sources

3-Arylazetidine Scaffolds in Drug Discovery: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to sp³-Rich Architectures

In modern medicinal chemistry, the "escape from Flatland"—moving away from planar, aromatic-heavy structures toward three-dimensional, sp³-rich architectures—is a validated strategy to improve clinical success rates. The 3-arylazetidine scaffold has emerged as a premier motif in this transition.

Functioning as a conformationally restricted bioisostere of piperidine and pyrrolidine, the 3-arylazetidine core offers three distinct advantages:

  • Metabolic Hardening: The strained four-membered ring blocks metabolic hotspots common in larger saturated heterocycles (e.g.,

    
    -oxidation).
    
  • Vector Control: The rigid geometry of the azetidine ring projects substituents at defined angles, enabling precise probing of binding pockets that flexible piperidines cannot access.

  • Physicochemical Optimization: Substitution at the 3-position allows for the modulation of lipophilicity (LogP) and basicity (pKa) without significantly increasing molecular weight.

This guide provides a technical deep-dive into the design, synthesis, and application of 3-arylazetidines, focusing on scalable, field-proven protocols.

Structural & Physicochemical Profiling[1]

Geometric Constraints and Puckering

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. This puckering angle (~30°) is critical for drug design.

  • Implication: When a 3-aryl group is introduced, the ring adopts a conformation that minimizes steric clash, often locking the aryl vector perpendicular to the plane of the amine lone pair. This rigidity reduces the entropic penalty upon protein binding.[1]

Comparative Property Analysis

The following table summarizes the physicochemical shifts observed when transitioning from a standard piperidine pharmacophore to a 3-arylazetidine.

PropertyPiperidine Analog3-Arylazetidine AnalogDrug Discovery Impact
Hybridization sp³ (Flexible)sp³ (Rigid/Strained)Reduced entropy loss upon binding.
Basicity (pKa) ~11.1~9.5 - 10.5 (Subst. dependent)Lower pKa improves membrane permeability and reduces hERG liability.
Metabolic Liability High (C2/C3 oxidation)Low (Steric/Electronic protection)Extended half-life (

).
Lipophilicity (cLogP) HighModerate/LowImproved solubility and lower nonspecific binding.

Advanced Synthetic Methodologies[3]

While traditional cyclization of


-amino alcohols is possible, it is often limited by substrate availability. Modern drug discovery relies on Cross-Coupling  and Strain-Release  methodologies.
Workflow Visualization: Synthetic Pathways

The following diagram outlines the two primary routes to access 3-arylazetidines: Nickel-catalyzed cross-coupling and the Strain-Release functionalization of 1-azabicyclo[1.1.0]butane (ABB).

SyntheticPathways Start_Iodo 3-Iodoazetidine (N-Protected) Method_Ni Method A: Ni-Catalyzed Cross-Coupling Start_Iodo->Method_Ni Activation Start_ABB 1-Azabicyclo[1.1.0]butane (ABB) Method_Strain Method B: Strain-Release Arylation Start_ABB->Method_Strain Ring Opening Product 3-Arylazetidine Scaffold Method_Ni->Product C(sp3)-C(sp2) Bond Method_Strain->Product 1,3-Difunctionalization Reagent_Boronic Ar-B(OH)2 / Ar-ZnX (Suzuki/Negishi) Reagent_Boronic->Method_Ni Reagent_Grignard Ar-MgBr + Cu(OTf)2 (Lewis Acid Cat.) Reagent_Grignard->Method_Strain

Figure 1: Comparison of Nickel-Catalyzed Cross-Coupling and Strain-Release Arylation pathways for synthesizing 3-arylazetidines.

Protocol A: Strain-Release Arylation of 1-Azabicyclo[1.1.0]butane (ABB)

Recommended for: Rapid generation of 1,3-disubstituted azetidines with high structural diversity.

This method utilizes the high ring strain of the bicyclic ABB system (~60 kcal/mol) to drive the reaction. It is superior for installing complex aryl groups that might be unstable under harsh cross-coupling conditions.

Reagents:

  • 1-Azabicyclo[1.1.0]butane (ABB) [Prepared from 2,3-dibromopropylamine][2]

  • Aryl Grignard Reagent (Ar-MgBr)

  • Copper(II) Triflate (Cu(OTf)₂) [Catalyst]

  • Electrophile (e.g., Boc₂O, Tosyl Chloride) for N-capping

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, suspend Cu(OTf)₂ (5 mol%) in anhydrous 2-MeTHF.

  • Addition of ABB: Cool the solution to -78°C. Add a solution of ABB (1.0 equiv) in 2-MeTHF dropwise.

  • Nucleophilic Attack: Slowly add the Aryl Grignard reagent (1.2 equiv) over 15 minutes. The Lewis acid (Cu) activates the bridgehead nitrogen, facilitating C3-attack by the Grignard reagent.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench/Functionalization: Crucial Step. The intermediate is an N-metallated azetidine. To isolate the stable product, add the electrophile (e.g., Boc₂O, 1.5 equiv) dissolved in THF. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the N-Boc-3-arylazetidine.

Protocol B: Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

Recommended for: Late-stage functionalization of existing azetidine cores.

Reagents:

  • N-Boc-3-iodoazetidine

  • Arylboronic Acid (Ar-B(OH)₂)

  • NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Base: KHMDS or Cs₂CO₃

  • Solvent: t-Amyl alcohol / DMA (9:1)

Key Mechanistic Insight: The use of a Nickel catalyst allows for the coupling of alkyl halides (the azetidine) which are prone to


-hydride elimination under Palladium catalysis. The radical mechanism involved in Ni-catalysis suppresses this side reaction.

Medicinal Chemistry Case Studies

Baricitinib (Olumiant): The Azetidine Advantage

Baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, exemplifies the power of the azetidine scaffold.

  • Structure: 1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidine-3-acetonitrile.[3][4]

  • Role of Azetidine:

    • Bioisostere: It replaces larger saturated rings found in earlier JAK inhibitors.

    • Selectivity: The 3,3-disubstitution pattern (cyanomethyl and pyrazole) creates a specific vector that fits the ATP-binding pocket of JAK1/2 while excluding related kinases.

    • Permeability: The compact azetidine core maintains a lower molecular weight (371.4 Da), facilitating oral absorption.

DAT/SERT Dual Inhibitors

Research into monoamine transporter inhibitors for psychostimulant abuse has utilized 3-aryl-3-arylmethoxyazetidines.

  • Design Logic: Replacing the tropane ring (found in cocaine) with an azetidine ring.

  • Outcome: The azetidine analogs retained high affinity (Ki < 10 nM) for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) but showed improved metabolic stability and lower lipophilicity compared to their tropane counterparts. This validates the azetidine as a "minimalist" bioisostere for bicyclic amines.

Mechanism of Action: JAK Pathway Inhibition

The following diagram illustrates the downstream effects of Baricitinib's azetidine-mediated inhibition of the JAK-STAT pathway.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation Baricitinib Baricitinib (3-Arylazetidine Scaffold) Baricitinib->JAK Inhibition (ATP Competitive) Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation Inflammation Pro-inflammatory Response Nucleus->Inflammation Expression

Figure 2: Mechanism of Action of Baricitinib.[3][5] The azetidine scaffold enables precise ATP-competitive inhibition of JAK1/2, halting the STAT phosphorylation cascade.

References

  • Gianatassio, R., & Kadish, D. (2019).[6][7][8] Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters, 21(7), 2060–2063. Link[8]

  • Cui, D., et al. (2019). A Green and Facile Synthesis of an Industrially Important Quaternary Heterocyclic Intermediate for Baricitinib. ResearchGate. Link

  • FDA Label. (2018). Baricitinib (Olumiant) Prescribing Information. U.S. Food and Drug Administration.[5][9] Link

  • Lowe, J. (2014). Azetidines in Drug Discovery. In the Pipeline (Science). Link

  • Aggarwal, V. K., et al. (2021). Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes.[10] Chemical Reviews, 121(4), 2225–2258. Link

Sources

The Azetidine Scaffold: A Strategic Pivot in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of azetidine rings in medicinal chemistry, structured for an expert audience of drug developers and chemists.

Executive Summary

In the transition from "flat" aromatic-dominated drug discovery to saturation-enriched (


) chemical space, the azetidine ring has emerged as a high-value pharmacophore.[1] No longer viewed merely as a "strained curiosity" or a difficult-to-synthesize intermediate, the azetidine moiety now serves as a critical tool for modulating lipophilicity (LogD), tuning basicity (pKa), and locking distinct substituent vectors that are inaccessible to its homologues, aziridine and pyrrolidine. This guide analyzes the structural and physicochemical rationale for deploying azetidine scaffolds, supported by FDA-approved case studies and validated synthetic protocols.[2]

The Physicochemical Argument: Why Contract the Ring?

The decision to incorporate an azetidine ring is rarely arbitrary; it is a calculated move to optimize the Lipophilic Efficiency (LipE) and Metabolic Stability of a lead compound.

Lipophilicity and Solubility Modulation

Azetidines offer a distinct advantage over their 5- and 6-membered counterparts (pyrrolidines and piperidines) regarding lipophilicity.[1]

  • LogP Reduction: Contracting a pyrrolidine to an azetidine typically lowers the LogP of the parent molecule. This is attributed to the reduction in hydrocarbon surface area and the increased polarity of the amine due to ring strain effects.

  • Solubility: The high

    
     character combined with lower lipophilicity generally improves aqueous solubility, a critical parameter for oral bioavailability.
    
Basicity and pKa Tuning (The "Azetidine Effect")

The basicity of the azetidine nitrogen is a tunable parameter that differs significantly from acyclic amines or pyrrolidines.

  • Parent pKa: While parent azetidine (

    
    ) is similar to pyrrolidine (
    
    
    
    ), the introduction of electron-withdrawing groups (EWGs) on the nitrogen (e.g., sulfonamides, amides) or the carbon skeleton (e.g., 3,3-difluoro) leads to a dramatic modulation of basicity.
  • hERG Avoidance: High basicity is often correlated with hERG channel blockage (cardiotoxicity).[1] Using N-functionalized azetidines allows chemists to remove the basic center or significantly lower its

    
     (e.g., N-aryl azetidines can have 
    
    
    
    ), reducing the risk of off-target ion channel interactions.[1]
Conformational Locking: The "Butterfly" Pucker

Unlike the "envelope" conformation of pyrrolidine, the azetidine ring adopts a puckered "butterfly" conformation with a puckering angle of approximately 37° (in the gas phase).

  • Exit Vectors: This geometry creates unique exit vectors for substituents at the 3-position.[1] A 3,3-disubstituted azetidine provides a rigid, specific spatial orientation that can perfectly position pharmacophores in a binding pocket, acting as a "conformationally restricted" gem-dimethyl group.[1]

Data Visualization: Physicochemical Decision Tree

The following diagram illustrates the decision logic when selecting an azetidine scaffold over a pyrrolidine or cyclobutane.

Azetidine_Logic Start Lead Optimization Issue HighLogP High Lipophilicity (LogD > 3) Start->HighLogP hERG hERG Liability (High Basicity) Start->hERG MetabStab Metabolic Instability (C-H Oxidation) Start->MetabStab Azetidine Switch to Azetidine Scaffold HighLogP->Azetidine Contract Ring hERG->Azetidine N-Functionalize MetabStab->Azetidine Block C3 Result1 Lower LogD (Reduced Carbon Count) Azetidine->Result1 Result2 Modulated pKa (Strain/Hybridization Effect) Azetidine->Result2 Result3 Blocked Metabolic Soft Spot (Gem-difluoro/3-subst) Azetidine->Result3

Caption: Decision logic for transitioning from pyrrolidine/piperidine scaffolds to azetidine to solve specific DMPK liabilities.

Strategic Bioisosterism & Case Studies

Baricitinib (Olumiant): The Rigid Linker

Therapeutic Area: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor). Role of Azetidine: In Baricitinib, the azetidine ring serves as a critical structural hub .[3][4] It connects an ethylsulfonyl group (on the nitrogen) to the pyrazole-pyrrolo[2,3-d]pyrimidine core (at the 3-position) and a cyanomethyl group (also at the 3-position).[1]

  • Function: It acts as a spiro-like spacer that enforces a specific distance and angle between the "warhead" (nitrile) and the hinge-binding region (pyrrolopyrimidine), which would be entropically unfavorable with a flexible acyclic linker.

  • Synthesis Insight: The quaternary center at the 3-position is a synthetic challenge, often solved via conjugate addition to an azetidinylidene or displacement on a 3-iodoazetidine precursor.

Cobimetinib (Cotellic): Metabolic Stability

Therapeutic Area: Melanoma (MEK Inhibitor).[1] Role of Azetidine: Cobimetinib features a highly substituted azetidine ring (3-hydroxy-3-(piperidin-2-yl)azetidine).[1]

  • Function: The azetidine is part of a bicyclic-like system (linked to a piperidine) that increases the

    
     fraction. This complexity disrupts planarity, improving solubility compared to bi-aryl systems, and the specific stereochemistry is essential for MEK allosteric pocket binding.
    

Synthetic Methodologies: Accessing the Scaffold

Synthesizing functionalized azetidines, particularly with quaternary centers (as in Baricitinib), requires specialized protocols. Below is a validated workflow for accessing 3,3-disubstituted azetidines.

Protocol: Synthesis of 3-Substituted Azetidines via Intramolecular Cyclization

This method allows for the creation of the azetidine ring from acyclic precursors, a common route in scale-up.

Reagents:

  • Starting Material: 3-bromo-2-(bromomethyl)propionate or similar 1,3-dihalo precursors.[1]

  • Amine Source: Primary amine (

    
    ) or Sulfonamide.[1]
    
  • Base:

    
     or DIPEA.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Workflow:

  • Activation: Dissolve the 1,3-dihalide precursor (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Nucleophilic Attack: Add the primary amine (1.1 equiv) and

    
     (3.0 equiv).
    
  • Cyclization: Heat the reaction mixture to reflux (80°C) for 12-24 hours. The amine performs a double nucleophilic displacement (S_N2), first displacing one bromide to form a secondary amine, then performing an intramolecular displacement to close the 4-membered ring.

  • Workup: Cool to RT, filter off inorganic salts, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically EtOAc/Hexanes).[1] Azetidines are polar; ensure the stationary phase is neutralized if the product is acid-sensitive.

Visualization: Synthetic Pathway for Baricitinib Intermediate

The following diagram outlines the logic for constructing the quaternary azetidine core found in Baricitinib.

Synthesis_Workflow SM N-Boc-3-Azetidinone Step1 Horner-Wadsworth-Emmons (Cyanomethylation) SM->Step1 (EtO)2P(O)CH2CN Inter1 Azetidinylidene Step1->Inter1 Step2 Michael Addition (Pyrazole Nucleophile) Inter1->Step2 DBU, Pyrazole Product 3,3-Disubstituted Azetidine Core Step2->Product

Caption: Convergent synthesis strategy for the quaternary 3,3-disubstituted azetidine core of Baricitinib.

Metabolic Liabilities & Mitigation Strategies

While azetidines are generally stable, they possess specific metabolic "soft spots" that must be addressed during Lead Optimization.

LiabilityMechanismMitigation Strategy
Ring Opening Oxidative attack (P450) on the

-carbons adjacent to nitrogen can lead to ring opening (forming aldehydes/amines).[1]

-Substitution:
Adding small groups (methyl) or fluorine adjacent to the nitrogen hinders this approach, though this is synthetically difficult.
N-Oxidation Flavin-containing monooxygenases (FMO) can oxidize the basic nitrogen.[1]Reduce Basicity: Convert the tertiary amine to an amide, carbamate, or sulfonamide (as seen in Baricitinib).
C3-Oxidation The 3-position is the most sterically accessible site for hydroxylation.[1]C3-Blocking: Introduce a fluoro, difluoro, or hydroxyl group (as in Cobimetinib) at the 3-position to block further metabolism.[1]
Quantitative Comparison: Ring Strain & Properties[5][6][7]
Ring SystemStrain Energy (kcal/mol)Approx.[1] LogP (Parent)Dominant Conformation
Azetidine ~25.40.14Puckered (Butterfly)
Pyrrolidine ~6.00.46Envelope
Piperidine ~0.00.84Chair

Note: Azetidine provides a "Sweet Spot" of high strain (reactivity/rigidity) with lower lipophilicity than its larger homologues.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

  • Baricitinib (Olumiant) - FDA Label & Chemical Structure. National Institutes of Health (NIH) / DailyMed. [Link][1]

  • Cobimetinib (Cotellic) - Mechanism and Structure. National Cancer Institute. [Link][1]

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. [Link]

  • Conformational Preferences of Proline Analogues (Azetidine vs Pyrrolidine). Journal of Physical Chemistry B (ACS). [Link]

Sources

Methodological & Application

Application Note: Utilizing 3-(3-Methoxy-5-methylphenyl)azetidine-3-carboxylic Acid as a Novel Building Block for Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structural Control in Peptide Therapeutics

The therapeutic potential of peptides is vast, offering high specificity and biological activity. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability. The introduction of non-natural amino acids with constrained geometries is a powerful strategy to address these limitations.[1][2] Azetidine-containing amino acids, as rigid four-membered ring structures, are particularly effective in pre-organizing the peptide backbone, often inducing turn-like conformations.[3][4][5] This application note provides a comprehensive guide for the synthesis and incorporation of a novel building block, 3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The unique substitution on the phenyl ring offers opportunities for fine-tuning steric and electronic properties, potentially leading to peptides with enhanced biological activity and stability.

Part 1: Synthesis of the Fmoc-Protected Building Block

A robust and scalable synthesis of the Fmoc-protected this compound-3-carboxylic acid is paramount for its use in peptide synthesis. The following protocol outlines a plausible and efficient synthetic route starting from commercially available N-Boc-3-azetidinone. This multi-step synthesis involves a Grignard reaction to install the aryl moiety, followed by carboxylation and subsequent Fmoc protection.

Synthetic Workflow Overview

A N-Boc-3-azetidinone C N-Boc-3-hydroxy-3-(3-methoxy-5-methylphenyl)azetidine A->C Grignard Reaction (Mg, THF) B 1-bromo-3-methoxy-5-methylbenzene B->C D N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carbonitrile C->D Nucleophilic Substitution (TMSCN, cat. TMSOTf) E N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid D->E Hydrolysis (HCl (aq)) F This compound-3-carboxylic acid E->F Boc Deprotection (TFA/DCM) G Fmoc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid F->G Fmoc Protection (Fmoc-OSu, NaHCO3)

Caption: Synthetic pathway for Fmoc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid

Step 1: Grignard Reaction to form N-Boc-3-hydroxy-3-(3-methoxy-5-methylphenyl)azetidine

  • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and gently warm the flask to activate the magnesium.

  • Add a solution of 1-bromo-3-methoxy-5-methylbenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent has formed (indicated by the disappearance of the iodine color and gentle reflux), cool the reaction mixture to 0 °C.

  • Slowly add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired tertiary alcohol.

Step 2: Carboxylation via Nitrile Formation and Hydrolysis

  • Dissolve the N-Boc-3-hydroxy-3-(3-methoxy-5-methylphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude nitrile.

  • To the crude nitrile, add a 6 M aqueous solution of hydrochloric acid and heat to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid.

Experimental Protocol: Fmoc Protection
  • Dissolve N-Boc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (3.0 eq) and stir until fully dissolved.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.1 eq) in 1,4-dioxane dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the final Fmoc-protected amino acid.

Part 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered this compound-3-carboxylic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.

SPPS Workflow Overview

Resin Resin Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-Aze-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent amino acids Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MS/MS) Purification->Analysis

Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of the α,α-disubstituted azetidine ring, standard coupling reagents may result in incomplete reactions. More potent activating agents are recommended.

Coupling ReagentBaseSolventKey Advantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIEA (N,N-Diisopropylethylamine)DMF (N,N-Dimethylformamide)High coupling efficiency, reduced risk of racemization.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIEA or 2,4,6-CollidineDMFSimilar to HATU, often more cost-effective.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)DIEADMFHigh solubility and reactivity, non-explosive byproducts.
Detailed SPPS Protocol: Incorporation of Fmoc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid

This protocol assumes a 0.1 mmol synthesis scale on a rink amide resin for a C-terminal amide peptide.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x).

  • Coupling:

    • In a separate vial, pre-activate a solution of Fmoc-3-(3-methoxy-5-methylphenyl)azetidine-3-carboxylic acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. A double coupling may be necessary for quantitative results.

  • Washing: Wash the resin with DMF (5 x) and DCM (3 x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20 minutes.

  • Continue Synthesis: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Part 3: Characterization and Expected Impact

Analytical Characterization

The purity and identity of the synthesized peptide should be confirmed using standard analytical techniques.

TechniqueExpected Outcome
Reverse-Phase HPLC (RP-HPLC) A major peak corresponding to the desired peptide, allowing for purity assessment.
Mass Spectrometry (LC-MS) The observed molecular weight should match the calculated mass of the peptide containing the this compound residue.
Tandem Mass Spectrometry (MS/MS) Fragmentation analysis can confirm the peptide sequence and the incorporation of the unnatural amino acid at the correct position.
Impact on Peptide Structure and Function

The incorporation of this compound-3-carboxylic acid is expected to have a significant impact on the resulting peptide's properties:

  • Conformational Rigidity: The strained azetidine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns and γ-turns.[5] This pre-organization can enhance binding affinity to biological targets.

  • Proteolytic Stability: The unnatural amino acid sterically hinders the approach of proteases, thereby increasing the peptide's half-life in biological systems.[6]

  • Modulation of Physicochemical Properties: The 3-methoxy-5-methylphenyl group introduces a lipophilic and aromatic moiety, which can influence the peptide's solubility, membrane permeability, and potential for π-π stacking interactions with target receptors.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the azetidine amino acid.Use a more potent coupling reagent (e.g., HATU, COMU), increase reaction time, or perform a double coupling.
Deletion Sequences Incomplete Fmoc deprotection or coupling.Ensure complete deprotection using fresh piperidine solution. Implement a capping step after coupling.
Side Reactions during Cleavage Reactive side chains or cleavage conditions.Optimize the cleavage cocktail with appropriate scavengers (e.g., TIS for tryptophan).

Conclusion

This compound-3-carboxylic acid is a novel and valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can impart favorable structural and biological properties, making it a powerful tool for drug discovery and development professionals. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis and utilization of this unique amino acid derivative.

References

  • Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. Sci-Hub. Available at: [Link].

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. ResearchGate. Available at: [Link].

  • Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link].

  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Available at: [Link].

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Request PDF. ResearchGate. Available at: [Link].

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link].

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters. ACS Publications. Available at: [Link].

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]).

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. ACS Publications. Available at: [Link].

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link].

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC. Available at: [Link]).

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Available at: [Link].

  • Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. DTIC. Available at: [Link].

  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. Available at: [Link].

  • Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds. PMC. Available at: [Link]).

  • Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ACS Publications. Available at: [Link].

  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. PMC. Available at: [Link]).

  • Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. Available at: [Link].

  • Synthesis of azetidines by aza Paternò–Büchi reactions. Royal Society of Chemistry. Available at: [Link].

Sources

Application Notes & Protocols: The Strategic Incorporation of 3-(3-Methoxy-5-methylphenyl)azetidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and generating high-quality, optimizable lead compounds.[1][2] This guide provides an in-depth exploration of a particularly valuable scaffold: 3-(3-Methoxy-5-methylphenyl)azetidine. We will dissect the rationale behind its selection, detailing the unique advantages conferred by the strained, three-dimensional azetidine ring and the poised substitution on the phenyl moiety. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis, screening, and subsequent structure-guided elaboration of this fragment, bridging the gap from initial concept to validated hit.

The Rationale: Why Azetidines? Why This Fragment?

The Power of Fragments: A Paradigm Shift from HTS

Fragment-Based Drug Discovery (FBDD) operates on a principle of elegant simplicity: identify low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target, and then chemically elaborate these fragments into potent, drug-like molecules.[1][2] Unlike High-Throughput Screening (HTS), which sifts through vast libraries of complex molecules for high-affinity hits, FBDD starts small. Fragments typically adhere to the "Rule of Three":

  • Molecular weight < 300 Da

  • cLogP ≤ 3

  • Hydrogen bond donors ≤ 3

  • Hydrogen bond acceptors ≤ 3

This approach offers a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3]

The Azetidine Scaffold: A Privileged Motif in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a vital scaffold in medicinal chemistry.[4][5] Its value stems from a unique combination of properties:

  • Structural Rigidity & 3D Character: The strained four-membered ring imparts conformational rigidity, reducing the entropic penalty upon binding to a target.[6] This sp³-rich character provides defined three-dimensional exit vectors, crucial for growing a fragment into unoccupied regions of a binding pocket.[7][8]

  • Improved Physicochemical Properties: Compared to more common saturated heterocycles like pyrrolidine or piperidine, the azetidine motif can enhance aqueous solubility, a critical parameter for drug candidates.[8] Its compact and polar nature makes it an attractive bioisostere.[9][10]

  • Metabolic Stability: Incorporation of the azetidine ring can improve metabolic stability, a key factor in a drug's pharmacokinetic profile.[4][9]

  • Synthetic Tractability: While historically challenging to synthesize, modern methods have made functionalized azetidines more accessible, allowing for their use as versatile building blocks.[11][12]

Deconstructing this compound

This specific fragment was chosen for its strategic combination of features that make it an excellent starting point for an FBDD campaign.

  • The Azetidine Core: Provides the foundational 3D scaffold with a secondary amine (NH) that serves as both a hydrogen bond donor/acceptor and a primary vector for chemical elaboration ("fragment growing").

  • The 3-Aryl Linkage: Places the phenyl ring in a defined spatial orientation relative to the azetidine, offering a second major vector for optimization.

  • The Methoxy & Methyl Groups: These substituents on the phenyl ring are not arbitrary. They provide specific interaction points (the methoxy oxygen as a potential H-bond acceptor), modulate the lipophilicity and electronic character of the aromatic ring, and serve as structural probes to map the topology of the target's binding site.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" Compliance
Molecular Formula C₁₁H₁₅NON/A
Molecular Weight 177.24 g/mol Yes (< 300 Da)
cLogP (calculated) ~1.8 - 2.2Yes (≤ 3)
Hydrogen Bond Donors 1 (Azetidine N-H)Yes (≤ 3)
Hydrogen Bond Acceptors 2 (Azetidine N, Methoxy O)Yes (≤ 3)
Rotatable Bonds 2Yes (≤ 3)

Experimental Guide: Synthesis & Screening Workflows

A successful FBDD campaign is built on a robust and logical experimental cascade. The goal is to efficiently identify true binders and rapidly generate structural insights to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Lib Fragment Library (Containing Azetidine) PrimScreen Primary Screen (e.g., DSF, SPR) Lib->PrimScreen Hits1 Initial Hits PrimScreen->Hits1 OrthoScreen Orthogonal Screen (e.g., NMR, ITC) Hits1->OrthoScreen Triage ValHits Validated Hits OrthoScreen->ValHits Xray X-ray Crystallography or Cryo-EM ValHits->Xray Prioritize Structure Fragment-Protein Complex Structure Xray->Structure SBDD Structure-Based Design & Synthesis Structure->SBDD Guide LeadOpt Lead Optimization SBDD->LeadOpt

Caption: High-level workflow for a typical Fragment-Based Drug Design campaign.

Protocol: Proposed Synthesis of this compound

Causality: While numerous methods exist for azetidine synthesis, a Suzuki-Miyaura cross-coupling offers a reliable and modular route for installing the 3-aryl moiety.[7] This approach is chosen for its high functional group tolerance and commercially available starting materials. The Boc-protecting group is essential for directing the chemistry and is easily removed in the final step.

Step 1: Synthesis of N-Boc-3-iodoazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate intermediate.

  • Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12-16 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate. Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield N-Boc-3-iodoazetidine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of N-Boc-3-iodoazetidine (1.0 eq) and (3-methoxy-5-methylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of Dioxane:Water, add K₂CO₃ (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield N-Boc-3-(3-methoxy-5-methylphenyl)azetidine.

Step 3: Boc-Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) or 4M HCl in Dioxane and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in a minimal amount of DCM and precipitate the salt with diethyl ether, or neutralize with saturated NaHCO₃ and extract the free base with DCM.

  • Verify the final product, this compound, by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF, or Thermal Shift Assay (TSA), is an ideal primary screening technique due to its high throughput, low protein consumption, and label-free nature.[13][14] It detects the binding of a fragment by measuring the increase in the thermal denaturation midpoint (Tₘ) of the target protein. A positive Tₘ shift indicates that the fragment stabilizes the protein, a hallmark of a binding event.

  • Preparation: Prepare a stock solution of the target protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100 mM stock of the azetidine fragment in DMSO. Create a working solution of a fluorescent dye (e.g., SYPRO Orange) at 500x in the same buffer.

  • Assay Plate Setup: In a 96-well or 384-well qPCR plate, add 20 µL of the protein solution (final concentration 2-5 µM) to each well.

  • Compound Addition: Add 0.5 µL of the fragment stock solution (or DMSO for control wells) to the protein solution for a final fragment concentration of 2.5 mM and a final DMSO concentration of 2.5%.

  • Dye Addition: Add 2.5 µL of a 20x dilution of the 500x SYPRO Orange stock to each well (final concentration 5x).

  • Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to mix the contents and remove bubbles.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Set a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence at the appropriate wavelength for the dye.

  • Data Analysis: The melting temperature (Tₘ) is the inflection point of the fluorescence curve. A hit is defined as a fragment that induces a significant shift in Tₘ (ΔTₘ > 2 standard deviations of the controls, typically ≥ 1-2 °C).

Protocol: Hit Validation via Ligand-Observed NMR Spectroscopy

Causality: NMR is a powerful and robust method for validating hits from primary screens.[15][16] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD because they are highly sensitive to weak binding events, require unlabeled protein, and can screen compound mixtures.[13][17] The STD experiment selectively irradiates the protein; this saturation is transferred via the Nuclear Overhauser Effect (NOE) only to ligands that are in close proximity (i.e., bound), allowing for their detection.

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and the azetidine fragment (100-500 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4). Prepare a control sample containing only the fragment.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz), preferably equipped with a cryoprobe for enhanced sensitivity.[18]

  • Acquire Reference Spectrum: Acquire a standard 1D ¹H spectrum of the sample to identify the fragment's resonances.

  • Acquire STD Spectrum:

    • Set up the STD experiment with a saturation pulse train selectively applied on-resonance with protein signals (e.g., at 0.5 ppm) where no ligand signals are present.

    • Set up a corresponding off-resonance irradiation (e.g., at 40 ppm) as a control.

    • The final STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Hit Confirmation: The presence of signals in the final difference spectrum confirms that the fragment binds to the protein.

    • Binding Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest contact with the protein. Protons on the phenyl ring showing a strong STD effect suggest this part of the molecule is buried in the binding pocket.

From Hit to Lead: The Structure-Guided Path

The ultimate validation for a fragment hit is a high-resolution 3D structure of the protein-fragment complex, typically obtained via X-ray crystallography.[3][19][20] This structural data is the blueprint for the hit-to-lead phase, transforming a weak-binding fragment into a potent lead compound.

SBDD_Cycle Structure Protein-Fragment Structure Design Design Analogs Structure->Design Identify Pockets & Interactions Synth Synthesize Analogs Design->Synth Propose Targets Assay Assay Analogs (Affinity, Potency) Synth->Assay Test Hypotheses Assay->Structure Co-crystallize Potent Hits Assay->Design Generate SAR

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Protocol: Elucidating the Binding Mode via X-ray Crystallography

Causality: Crystallography provides unambiguous, atomic-level detail of how a fragment binds, revealing the specific interactions (hydrogen bonds, hydrophobic contacts) it makes and the orientation it adopts.[3] This is the most valuable information for designing follow-up compounds. Soaking pre-grown crystals is often faster and more successful than co-crystallization for fragments with weak affinity.

  • Protein Crystallization: Grow high-quality crystals of the target protein using established conditions (e.g., via vapor diffusion).

  • Fragment Soaking:

    • Prepare a "soaking solution" by adding a high concentration of the azetidine fragment (e.g., 10-50 mM from a DMSO stock) to the crystal mother liquor. The final DMSO concentration should be kept below 10% to avoid crystal damage.

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours.

  • Cryo-protection and Freezing: Transfer the soaked crystal into a cryo-protectant solution (typically the soaking solution supplemented with glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron beamline.[3]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully examine the resulting electron density maps for evidence of the bound fragment. Refine the model to obtain a high-resolution structure of the complex.

Strategy: Structure-Guided Fragment Elaboration

With the crystal structure in hand, the azetidine fragment can be intelligently "grown". For instance, if the structure reveals the azetidine N-H points towards an unoccupied hydrophobic pocket, a synthetic protocol would be designed to alkylate the nitrogen with a suitable group to fill that pocket and increase affinity.

Example Elaboration Protocol: N-Alkylation of the Azetidine Core

  • To a solution of N-Boc-3-(3-methoxy-5-methylphenyl)azetidine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

  • After stirring for 30 minutes, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the N-alkylated, Boc-protected intermediate by column chromatography.

  • Perform the Boc-deprotection as described in Synthesis Protocol 2.1, Step 3.

  • Test the new, elaborated fragment in the binding assay to determine if the designed modification improved affinity, thus validating the structure-guided hypothesis.

Summary of Illustrative Data

The following table presents hypothetical data from a successful FBDD campaign with the title fragment against a kinase target, demonstrating how data from orthogonal assays are integrated.

Table 2: Hypothetical Screening & Validation Data for the Azetidine Fragment

AssayEndpointResultInterpretation
DSF (Primary Screen) ΔTₘ+ 2.8 °CConfirmed thermal stabilization; Initial Hit .
STD NMR (Validation) STD SignalYesConfirmed direct binding in solution; Validated Hit .
ITC (Validation) Kᴅ450 µMQuantified weak-to-moderate affinity.
X-ray Crystallography Structure1.8 Å resolution complexRevealed H-bond from azetidine N-H to a backbone carbonyl and hydrophobic packing of the phenyl ring. Structural Validation .
Elaborated Fragment Kᴅ (ITC)35 µM10-fold affinity improvement from structure-guided design. Successful Hit-to-Lead Progression .

Conclusion

This compound represents a highly valuable starting point for fragment-based drug design. Its intrinsic properties—a rigid 3D scaffold, favorable physicochemical characteristics, and synthetically tractable vectors for elaboration—make it a versatile probe for a wide range of biological targets. The systematic application of the protocols detailed herein, from synthesis and biophysical screening to high-resolution structural analysis, provides a robust framework for leveraging this fragment to discover and optimize novel, high-quality lead compounds.

References

  • Vertex AI Search. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • Ciulli, A., & Williams, G. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

  • Morton, C. J., & Parker, M. W. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. [Link]

  • Dalvit, C., et al. (2013). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Al-Khafaji, K., & Al-Azawi, A. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]

  • Gingell, H., & Ulaganathan, T. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. [Link]

  • Hartshorn, M. J., et al. (2007, October 15). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • ResearchGate. (2025, August 9). (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]

  • Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. PubMed. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. [Link]

  • Kaur, M., et al. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Han, Y., et al. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Kumar, S., et al. (2018, December 18). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega. [Link]

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • Ly, N. T., et al. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine‐based drugs. [Link]

  • Wang, Y., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Rádai, Z., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PMC - NIH. [Link]

  • Davies, A. T., et al. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society - ACS Publications. [Link]

  • Stanković, S., et al. (2011, April 1). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. PubMed. [Link]

  • Lin, Y., et al. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • Brandi, A., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

  • Borges, F., et al. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • PubChem - NIH. (n.d.). Azetidine | C3H7N | CID 10422. [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

Sources

Technical Guide: Preparation of Pharmaceutical Salts of 3-(3-Methoxy-5-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

3-(3-Methoxy-5-methylphenyl)azetidine is a secondary amine belonging to the 3-arylazetidine class. Compounds in this structural family are frequently investigated as ligands for monoamine transporters (SERT/DAT/NET) in Central Nervous System (CNS) drug development.

The Challenge: The free base of 3-arylazetidines typically exhibits:

  • Low Aqueous Solubility: Limiting oral bioavailability.

  • Oil/Gum Formation: The free base often exists as a viscous oil or low-melting solid, making processing (milling, capsulation) difficult.

  • Chemical Stability: The strained four-membered azetidine ring is susceptible to ring-opening degradation or oxidation at the secondary amine.

The Solution: Conversion to a crystalline salt form is the standard critical path to stabilize the molecule, elevate the melting point, and enhance aqueous solubility. This guide outlines the rigorous protocol for selecting and preparing the optimal pharmaceutical salt.

Pre-Formulation Intelligence

Before initiating wet chemistry, we must define the physicochemical boundaries.

Structural Analysis
  • Basic Center: The azetidine nitrogen (

    
     hybridized secondary amine).
    
  • Predicted pKa: ~9.5 – 10.5 (Typical for 3-substituted azetidines).

  • Implication: The molecule is a strong base. It will readily form salts with strong acids (pKa < 2) and moderately weak acids (pKa 2–5).

The "Delta pKa" Rule

To ensure proton transfer and a stable salt lattice (rather than a co-crystal), the difference between the pKa of the base and the acid should be:



Target Counter-ions:

Acid Class Examples Rationale
Class I (Strong) Hydrochloric, Methanesulfonic High probability of crystallinity; high solubility.
Class II (Organic) L-Tartaric, Succinic, Fumaric Good for modifying dissolution rate; often non-hygroscopic.

| Class III (Specialty) | Benzenesulfonic (Besylate) | Excellent for lipophilic amines to prevent oiling out. |

Workflow Visualization

The following diagram outlines the decision logic for the salt screening process.

SaltScreening Start Start: Free Base This compound pKaCheck Determine pKa (Target: ~10.0) Start->pKaCheck CounterIon Select Counter-ions (Delta pKa > 3) pKaCheck->CounterIon SolventScreen Solvent Solubility Profile (EtOH, IPA, EtOAc, THF) CounterIon->SolventScreen Tier1 Tier 1: Primary Screen (Micro-scale, 6-12 acids) SolventScreen->Tier1 Result1 Crystalline Solid? Tier1->Result1 Optimiz Optimization (Cooling/Anti-solvent) Result1->Optimiz Yes Oil Result: Oil/Gum Result1->Oil No Characterize Characterization (XRPD, DSC, TGA, DVS) Optimiz->Characterize Oil->Tier1 Change Solvent/Acid

Figure 1: Decision tree for salt selection, moving from pre-formulation to solid-state characterization.

Detailed Protocols

Protocol A: Preparation of the Free Base

Prerequisite: Ensure the starting material is >98% pure by HPLC.

  • Dissolution: Dissolve crude this compound in Ethyl Acetate (EtOAc) (10 volumes).

  • Wash: Wash the organic layer with 5% NaHCO₃ (aq) to remove any residual salts, followed by a brine wash.

  • Drying: Dry over anhydrous Na₂SO₄. Filter.

  • Concentration: Concentrate in vacuo to obtain the free base oil.

    • Note: Do not heat above 40°C to avoid thermal degradation of the strained ring.

Protocol B: Primary Salt Screen (Tier 1)

Objective: Identify crystalline hits using standard pharmaceutical acids.

Materials:

  • Substrate: Free base oil (approx. 500 mg total).

  • Acids (1.05 eq): HCl (4M in Dioxane), Methanesulfonic acid, L-Tartaric acid, Fumaric acid, Succinic acid.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone.

Procedure:

  • Stock Solution: Prepare a 0.1 M solution of the free base in the chosen solvent (e.g., IPA).

  • Aliquot: Dispense 1 mL (0.1 mmol) into 5 separate HPLC vials.

  • Acid Addition: Add 1.05 equivalents of the respective acid.

    • For liquid acids (HCl, MsOH): Add dropwise with stirring.

    • For solid acids (Tartaric, etc.): Dissolve in a minimum amount of hot solvent before adding.

  • Thermal Cycle:

    • Heat vials to 50°C for 30 minutes (ensure clear solution).

    • Cool slowly to Room Temperature (RT) at 10°C/hour.

    • Stir at RT for 24 hours.

  • Observation:

    • Precipitate: Filter and analyze by XRPD (X-Ray Powder Diffraction).

    • Clear Solution: Perform anti-solvent addition (add n-Heptane dropwise until cloudy) or slow evaporation.

    • Oil: "Seed" with scratch technique or mature by temperature cycling (5°C ↔ 40°C).

Protocol C: Scale-Up of the Lead Salt (Example: Hydrochloride)

Scenario: The HCl salt showed the best crystallinity in the primary screen.

Target: 10 grams of this compound Hydrochloride.

  • Charge: Place 8.0 g (approx. 31 mmol) of free base oil into a 250 mL round-bottom flask equipped with a mechanical stirrer.

  • Solvent: Add 80 mL of Isopropanol (IPA) . Stir to dissolve.

  • Acidification:

    • Place the flask in an ice-water bath (0–5°C). Exotherm control is critical.

    • Slowly add 8.6 mL of 4M HCl in Dioxane (34 mmol, 1.1 eq) dropwise over 20 minutes.

    • Maintain internal temperature < 10°C.

  • Crystallization:

    • Remove the ice bath and allow the mixture to warm to RT.

    • A white precipitate should form.

    • Stir the slurry for 4 hours to ensure phase homogeneity.

    • Optional: If the slurry is too thick, add 20 mL IPA.

  • Isolation:

    • Filter the solid using a Buchner funnel under vacuum / nitrogen blanket.

    • Wash: Wash the cake with 2 x 10 mL cold IPA, then 1 x 20 mL n-Heptane (to remove residual alcohol).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Yield Check: Expected yield > 85%.

Characterization & Acceptance Criteria

Once the salt is isolated, it must pass the "Developability Assessment."

TechniqueParameterAcceptance Criteria
XRPD CrystallinitySharp, distinct Bragg peaks; no amorphous halo.
DSC Melting PointSharp endotherm (

preferred).
TGA Solvates/HydratesWeight loss < 0.5% before decomposition (unless a stable hydrate is desired).
DVS HygroscopicityMass change < 2% at 80% RH (Non-hygroscopic).
HPLC Purity> 99.0% (Check for ring-opening impurities).

Troubleshooting: The "Oiling Out" Phenomenon

Azetidine salts, particularly with flexible aryl chains, frequently "oil out" (liquid-liquid phase separation) instead of crystallizing.

Corrective Actions:

  • Change Solvent: Switch from protic solvents (EtOH) to a polar aprotic/non-polar mix (e.g., EtOAc/Heptane).

  • Change Counter-ion: If HCl oils out, switch to Besylate or Tosylate . The aromatic rings in these acids can pi-stack with the 3-aryl group of the API, promoting lattice formation.

  • Seeding: Never discard a semi-crystalline batch. Use a tiny crystal from a micro-screen to seed the oiled batch.

References

  • Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Azetidine Synthesis & Salts

    • Eshleman, A. J., et al. (2013).[2] 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Link

    • Duncton, M. A. J., et al. (2008).[3] Preparation of Aryloxetanes and Arylazetidines. Organic Letters. Link

  • Regulatory Guidance: FDA Guidance for Industry: Regulatory Classification of Pharmaceutical Co-Crystals (2018). Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 3-arylazetidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Hub

Subject: 3-Arylazetidine Formation Ticket Type: Advanced Technical Support Status: Active

Executive Summary: The Azetidine Advantage

You are likely targeting the 3-arylazetidine scaffold to improve the physicochemical profile of a lead compound. Unlike their 6-membered counterparts (piperidines), azetidines offer a lower lipophilicity (LogP), increased metabolic stability, and a rigid vector for substituent display. However, the high ring strain (~26 kcal/mol) and the susceptibility of the nitrogen lone pair to poison catalysts make synthesis non-trivial.

This guide optimizes the two most reliable routes: Nickel/Photoredox Dual Catalysis (for library synthesis) and Negishi Cross-Coupling (for scale-up).

Part 1: Method Selection (Decision Matrix)

Before optimizing, ensure you are using the correct retrosynthetic disconnection.

MethodSelection Start Start: Select Precursors Avail What reagents are available? Start->Avail RouteA Route A: Aryl Halides + Azetidine Carboxylic Acids Avail->RouteA Wide Aryl Halide Inventory RouteB Route B: Aryl Zinc/Boron + 3-Iodoazetidine Avail->RouteB Specific Aryl Metal Required DescA Method: Ni/Photoredox Decarboxylation Best for: Diversity/Libraries Pros: Aryl halides are abundant RouteA->DescA DescB Method: Negishi/Suzuki Coupling Best for: Scale-up (>1g) Pros: Lower cost, no light required RouteB->DescB

Caption: Decision tree for selecting the optimal synthetic pathway based on available starting materials and scale.

Part 2: Route A – Photoredox/Nickel Dual Catalysis

Mechanism: Decarboxylative Cross-Coupling Best For: Rapid analoging (Medicinal Chemistry) Reference: MacMillan, D. W. C., et al. Science 2014; Molander, G. A., et al. Science 2014.[1]

The "Black Box" Explained

Users often fail here because they treat the light source and oxygen exclusion as secondary variables. In this dual cycle, the Ir/Organic photocatalyst generates a radical from the azetidine carboxylate, which intercepts the Nickel cycle.

DualCatalysis Ir3 Ir(III) Ground State IrStar *Ir(III) Excited Ir3->IrStar Blue LED (hv) Ir2 Ir(II) Reduced IrStar->Ir2 SET (Oxidation of Azetidine-COO-) Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Ni2 Ni(II)-Ar Complex Ni0->Ni2 Oxidative Addn (Ar-Br) Ni3 Ni(III)-Ar Alkyl Ni2->Ni3 Radical Capture (Azetidine•) Ni1 Ni(I) Ni3->Ni1 Reductive Elim (Product Release) Ni1->Ni0 SET from Ir(II)

Caption: Interfacing catalytic cycles. The critical failure point is often the Radical Capture rate vs. Nickel oxidation state stability.

Troubleshooting Guide: Photoredox
SymptomProbable CauseCorrective Action
0% Conversion Oxygen quenching of *Ir(III) or Ni(0) oxidation.Degas rigorously. Sparging is insufficient for >1mmol. Use freeze-pump-thaw (3 cycles).
Low Yield (<30%) "Light-Limited" regime.Check Beer-Lambert. If the solution is pitch black/dark, light cannot penetrate. Use a thinner vessel (vial vs. flask) or higher intensity LEDs (Kessil lamps).
Protodecarboxylation Radical generated but not trapped by Ni.Increase Ni loading. The radical is quenching H-atoms from solvent. Boost Ni catalyst to 10 mol% or switch solvent to less H-donor capable (e.g., pure DMSO vs DMF).
Blue precipitate Nickel catalyst death (formation of Ni-halide aggregates).Ligand Tuning. Ensure dtbbbpy is used (4,4'-di-tert-butyl-2,2'-bipyridine). The bulky alkyl groups prevent aggregation.
Standardized Protocol (Route A)
  • Pre-mix: In a glovebox or under Ar, combine Aryl Bromide (1.0 equiv), N-Boc-Azetidine-3-carboxylic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).

  • Catalysts: Add NiCl₂·glyme (10 mol%), dtbbbpy (15 mol%), and Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbbpy)PF₆ or 4CzIPN) (1-2 mol%).

  • Solvent: Add anhydrous DMF (0.1 M).

  • Irradiation: Irradiate with Blue LEDs (450 nm) with fan cooling to maintain <35°C. Stir vigorously.

Part 3: Route B – Negishi Cross-Coupling

Mechanism: Transmetallation of Organozinc Best For: Scale-up, Cost-efficiency Reference: Strotman, N. A., et al. J. Am. Chem. Soc. 2010 (Merck).

The "Activation" Challenge

The primary issue here is the preparation of the zinc reagent. Commercially available 3-iodo-N-Boc-azetidine is the standard electrophile.

Troubleshooting Guide: Negishi
SymptomProbable CauseCorrective Action
Stalled Reaction Inactive Zinc reagent.Titration is mandatory. Titrate your Aryl-Zn reagent with iodine/LiCl prior to use. If <0.5 M, re-make using LiCl-mediated zinc insertion (Knochel's method).
Beta-Hydride Elimination Formation of alkene side products.Ligand Switch. While SPhos is standard, for sterically demanding azetidines, switch to CPhos or RuPhos to accelerate reductive elimination over beta-elimination.
Homocoupling (Ar-Ar) Slow transmetallation.Add Co-solvent. Use a THF/NMP (9:1) mixture. The polarity of NMP accelerates the transmetallation step significantly.
Standardized Protocol (Route B)
  • Zinc Formation: Prepare Ar-ZnBr using Zn dust activated with TMSCl/1,2-dibromoethane in THF.

  • Coupling: To a flask containing 3-iodo-N-Boc-azetidine (1.0 equiv) and Pd₂(dba)₃ (2 mol%) / SPhos (8 mol%), add the Ar-ZnBr solution.

  • Temperature: Heat to 60°C. Note: Do not exceed 80°C as Boc-deprotection/decomposition can occur thermally over long durations.

Part 4: Purification & Isolation (The Hidden Trap)

Azetidines are secondary/tertiary amines (if deprotected) or carbamates. They often streak on silica.

  • Q: My product is smearing on the column. How do I fix this?

    • A: 3-Arylazetidines are basic. Standard silica is acidic.

    • Fix 1: Pre-treat silica with 1% Triethylamine (TEA) in hexanes.

    • Fix 2: Use DCM:MeOH:NH₄OH (90:10:1) as the eluent for free amines.

    • Fix 3: For N-Boc protected analogs, standard Hex/EtOAc works, but ensure the Boc group didn't partially fall off (check LCMS for [M-100] peaks).

References

  • Photoredox Decarboxylative Coupling: Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014 , 345(6195), 437-440. Link

  • Alkyltrifluoroborates (Molander): Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 2014 , 345(6195), 433-436. Link

  • Negishi Coupling Optimization: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Palladium Catalyzed Zinc−Ene−Cyclization." J. Am. Chem. Soc., 2010 , 132(23), 7915–7917. Link

  • Azetidine Physicochemical Properties: Duncton, M. A. J.[2] "Miniperspective: Azetidines: new tools for the medicinal chemist." Med.[1][3][4] Chem. Commun., 2011 , 2, 1135-1161. Link

Sources

Troubleshooting ring-opening side reactions in azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Synthesis & Stability

Ticket Subject: Troubleshooting Ring-Opening Side Reactions & Instability Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Strain" Ticket

Welcome to the Azetidine Technical Support Center. If you are accessing this guide, you are likely experiencing one of three critical failures:

  • Disappearing Product: Your LCMS showed the product during the reaction, but it vanished after workup.

  • The "Polymer Goo": Your flask contains an intractable, insoluble residue instead of a defined oil/solid.

  • Unexpected Olefins: You isolated an allylic amine instead of the cyclic azetidine.

The Root Cause: Azetidines possess a ring strain energy of ~25.4 kcal/mol .[1] While they are kinetically more stable than aziridines, they are thermodynamically primed for ring-opening. The nitrogen lone pair (basic) and the strained C-C/C-N bonds create a "loaded spring" mechanism. Most failures occur not because the synthesis failed, but because the isolation conditions accidentally triggered this spring.

Diagnostic Flowchart (Interactive Troubleshooting)

Before proceeding to protocols, use this logic tree to identify your specific failure mode.

Azetidine_Troubleshooting Start Start: Identify the Symptom Symptom1 Product vanished during workup/silica Start->Symptom1 Symptom2 Insoluble 'goo' or viscous oil formed Start->Symptom2 Symptom3 Isolated Allylic Amine (Elimination Product) Start->Symptom3 Cause1 Acid-Catalyzed Hydrolysis or Silica Degradation Symptom1->Cause1 Likely Cause Cause2 Cationic Ring-Opening Polymerization (CROP) Symptom2->Cause2 Likely Cause Cause3 Competition: Elimination vs. Cyclization Symptom3->Cause3 Likely Cause Action1 Sol: Switch to Alumina, Add 1% Et3N to eluent, Avoid Acidic Workup Cause1->Action1 Action2 Sol: Dilution (<0.1 M), Lower Temp, Remove Lewis Acids rapidly Cause2->Action2 Action3 Sol: Change Base (LiHMDS), Switch Leaving Group (Mesylate -> Tosylate) Cause3->Action3

Figure 1: Diagnostic logic for identifying the mode of azetidine synthesis failure.

Knowledge Base: Mechanisms of Failure

Issue A: Acid-Catalyzed Ring Opening (The "Silica Trap")

This is the most common user error. Azetidines are basic (


 of conjugate acid 

11.3).
  • Mechanism: Protonation of the nitrogen creates a good leaving group (ammonium). Any nucleophile (water, chloride, or even the silica surface hydroxyls) attacks the

    
    -carbon (
    
    
    
    or
    
    
    ), snapping the ring open to form a linear amine.
  • The Silica Danger: Standard silica gel is slightly acidic (

    
     6.5–7.0). For sensitive azetidines, this is sufficient to catalyze ring opening or irreversible adsorption during column chromatography.
    
Issue B: Cationic Ring-Opening Polymerization (CROP)
  • Mechanism: If an azetidine is protonated (or coordinated to a Lewis Acid) in the presence of unprotonated azetidine monomer, the neutral nitrogen acts as a nucleophile, attacking the activated ring. This starts a chain reaction, forming a polyamine polymer.

  • Trigger: High concentration + trace acid/Lewis acid.

Issue C: Elimination vs. Cyclization (The "Baldwin" Battle)
  • Context: Intramolecular cyclization of

    
    -haloamines or sulfonates.
    
  • Mechanism: The 4-exo-tet cyclization is favored by Baldwin’s rules but disfavored by ring strain. If the base is too bulky or the temperature too high, E2 elimination (forming the allylic amine) becomes the dominant pathway.

Troubleshooting Protocols & FAQs

Ticket #101: "My product degraded on the column."

The Fix: Passivation of the Stationary Phase. Standard silica is the enemy. You must neutralize the acidic sites.

  • Protocol:

    • Pre-treat Silica: Slurry your silica in Hexanes/EtOAc containing 1–2% Triethylamine (Et3N) or 1% NH4OH .

    • Eluent Modifier: Maintain 0.5% Et3N in your mobile phase throughout the purification.

    • Alternative: Use Neutral Alumina (Brockmann Grade III) or Florisil if the azetidine is highly acid-sensitive (e.g., 3-alkoxy azetidines).

Ticket #102: "I'm getting low yields in the cyclization step."

The Fix: The Dilution Principle & Leaving Group Tuning. To favor intramolecular cyclization (forming the ring) over intermolecular polymerization:

  • Concentration: Run the reaction at 0.05 M to 0.1 M . High concentration favors intermolecular collisions (polymerization).

  • Leaving Group (LG) Hierarchy:

    • Iodide: Fast reaction, but high risk of elimination.

    • Tosylate/Mesylate: Good balance.

    • Chloride: Often too slow, requiring high heat (which degrades the product).

  • Base Selection:

    • Avoid: Pyridine or Carbonates (often too weak or nucleophilic).

    • Recommended:NaH (for irreversible deprotonation) or LiHMDS (non-nucleophilic, soluble).

Data: Protective Group Stability Matrix Use this table to select the right N-protecting group for your conditions.

Protecting GroupStability (Acid)Stability (Base)Risk of Ring OpeningNotes
N-Alkyl (Benzyl, Allyl) LowHighHigh (if protonated)Nitrogen is basic; highly prone to acid-catalyzed opening.
N-Boc ModerateHighLowElectron-withdrawing group (EWG) reduces N-basicity, preventing protonation.
N-Tosyl (Ts) HighHighModerateStrong EWG activates C2/C4 for nucleophilic attack, but prevents N-protonation.
N-Cbz ModerateModerateLowGood balance; cleavable by hydrogenolysis (neutral conditions).
Ticket #103: "How do I remove the N-protecting group without opening the ring?"

The Fix: Orthogonal Deprotection Strategies. Avoiding strong acids (like neat TFA) is crucial for strained rings.

  • N-Boc Removal: Instead of TFA/DCM, use TMSOTf / 2,6-lutidine followed by mild methanolysis. This avoids generating a high concentration of protons. Alternatively, use

    
     in Dioxane but keep it cold (0°C)  and quench immediately with basic buffer.
    
  • N-Bn (Benzyl) Removal: Standard Hydrogenation (

    
    ) is usually safe. However, if the ring opens, switch to 
    
    
    
    -chloroethyl chloroformate (ACE-Cl)
    followed by methanol reflux (mild conditions).

Mechanistic Visualization: The Ring-Opening Pathway

Understanding the precise atomic mechanism helps in preventing it.

Ring_Opening_Mechanism Azetidine N-Substituted Azetidine Activated Activated Azetidinium (Strain + Charge) Azetidine->Activated + Protonation Protonation Acidic Species (H+ or Lewis Acid) Protonation->Activated Transition Transition State (SN2 Attack at C2/C4) Activated->Transition + Nucleophile Nucleophile Nucleophile (H2O, Cl-, R-NH2) Nucleophile->Transition Product Linear Amine (Ring Opened) Transition->Product Strain Release (~26 kcal/mol)

Figure 2: The mechanism of acid-catalyzed nucleophilic ring opening. Note that the protonation step is the "Gateway" event that must be prevented.

References & Authoritative Sources

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link

  • Padwa, A. (2012).[2] Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

  • BenchChem Technical Support. (2025). The Azetidine Ring: A Technical Guide to Its Stability and Reactivity. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

End of Support Ticket. If issues persist, please verify the purity of your reagents, specifically the water content of your solvents, as hydrolysis is the primary enemy of the azetidine ring.

Sources

Technical Support Center: Purification of 3-(3-Methoxy-5-methylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(3-Methoxy-5-methylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this and structurally related compounds. The following question-and-answer format addresses specific challenges and provides detailed, field-proven protocols to ensure the highest purity of your final product.

Expertise & Experience: The Causality Behind Experimental Choices

The purification of 3-aryl-azetidine derivatives, such as this compound, can be challenging due to the presence of closely related impurities and the inherent reactivity of the azetidine ring. The choice of purification strategy is critically dependent on the synthetic route employed and the nature of the impurities present. This guide emphasizes a logical, step-by-step approach to identifying and removing these impurities, ensuring a self-validating and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After synthesis of N-Boc-3-(3-Methoxy-5-methylphenyl)azetidine via Grignard reaction with N-Boc-3-azetidinone, my crude NMR shows multiple aromatic signals and a broad singlet around 3.5 ppm. What are these impurities and how can I remove them?

A1: Initial Impurity Assessment and Purification Strategy

The described impurities are characteristic of a Grignard reaction with N-Boc-3-azetidinone. The likely contaminants are:

  • Unreacted N-Boc-3-azetidinone: The starting material.

  • N-Boc-3-hydroxy-3-(3-methoxy-5-methylphenyl)azetidine: The alcohol intermediate. The broad singlet around 3.5 ppm is likely the hydroxyl proton.

  • Biphenyl-type impurities: Arising from the coupling of the Grignard reagent.

  • Residual solvents and reagents.

Flash column chromatography is the most effective method for separating these impurities. The N-Boc protecting group makes the compound amenable to silica gel chromatography.

Experimental Protocol: Flash Column Chromatography

Objective: To separate the desired N-Boc-3-(3-Methoxy-5-methylphenyl)azetidine from starting materials, the alcohol intermediate, and non-polar biphenyl impurities.

Materials:

  • Crude N-Boc-3-(3-Methoxy-5-methylphenyl)azetidine

  • Silica gel (230-400 mesh)

  • Petroleum ether (or Hexane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and flash chromatography system

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the TLC plate and develop it in a mobile phase of 15-20% ethyl acetate in petroleum ether.

    • Visualize the spots under UV light and with a suitable stain (e.g., potassium permanganate). The desired product is expected to be less polar than the alcohol intermediate but more polar than biphenyl impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in petroleum ether and pack the column.

    • Equilibrate the column with the initial mobile phase (e.g., 5% ethyl acetate in petroleum ether).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution:

    • Start the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in petroleum ether) to first elute the non-polar biphenyl impurities.

    • Gradually increase the polarity of the mobile phase (e.g., to 15-25% ethyl acetate in petroleum ether). The desired product should elute before the more polar alcohol intermediate.

    • Monitor the elution by TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q2: My final product of this compound (after Boc deprotection) still shows minor impurities by LC-MS and has a slight yellow color. How can I perform a final purification?

A2: Final Purification by Recrystallization or Salt Formation

For final purification of the free base, recrystallization is an excellent method to remove trace impurities and improve the crystalline form of the product. If the free base is an oil or difficult to crystallize, conversion to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[1]

Experimental Protocol: Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • A selection of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof)

  • Standard laboratory glassware for recrystallization

Step-by-Step Methodology:

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but show limited solubility at room temperature or upon cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and heat for a short period, followed by hot filtration to remove the carbon.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

    • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Expected Purity
Isopropanol/WaterHighLowHigh
Ethyl Acetate/HexaneHighLowHigh
TolueneModerateLowModerate to High
EthanolHighModerateModerate

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude N-Boc Protected Product TLC TLC Analysis (15-20% EtOAc/Pet. Ether) Crude->TLC FlashChrom Flash Column Chromatography (EtOAc/Pet. Ether Gradient) TLC->FlashChrom PureBoc Pure N-Boc Protected Azetidine FlashChrom->PureBoc Deprotection Boc Deprotection (e.g., TFA or HCl) PureBoc->Deprotection CrudeFreeBase Crude Free Base Deprotection->CrudeFreeBase Recrystallization Recrystallization (Solvent Screening) CrudeFreeBase->Recrystallization SaltFormation Salt Formation (e.g., with HCl in Ether) CrudeFreeBase->SaltFormation PureFreeBase High-Purity Crystalline Product Recrystallization->PureFreeBase PureSalt Crystalline Salt SaltFormation->PureSalt

Caption: General purification workflow for this compound.

Logical Relationship Diagram for Troubleshooting

Troubleshooting cluster_impurities Common Impurities cluster_solutions Purification Methods Start Crude Product Analysis (NMR, LC-MS) Impurity_Profile Identify Impurity Profile Start->Impurity_Profile StartingMaterial Unreacted Starting Material (e.g., N-Boc-3-azetidinone) Impurity_Profile->StartingMaterial Present Intermediate Reaction Intermediate (e.g., Alcohol Adduct) Impurity_Profile->Intermediate Present Byproduct Side-Reaction Byproduct (e.g., Biphenyl) Impurity_Profile->Byproduct Present Colored Colored Impurities Impurity_Profile->Colored Present Chromatography Flash Chromatography StartingMaterial->Chromatography Intermediate->Chromatography Byproduct->Chromatography Recrystallization Recrystallization Colored->Recrystallization Charcoal Activated Charcoal Treatment Colored->Charcoal Chromatography->Recrystallization For final polishing Salt Salt Formation & Crystallization Recrystallization->Salt If oil or difficult to crystallize

Caption: Decision-making diagram for troubleshooting purification.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Stanković, S., Catak, S., D’hooghe, M., Goossens, H., Abbaspour Tehrani, K., Bogaert, P., Waroquier, M., Van Speybroeck, V., & De Kimpe, N. (2011). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of organic chemistry, 76(7), 2157–2167. [Link]

  • Zhang, Z., Górski, B., & Leonori, D. (2022). Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine provide various 3-arylazetidines in good yields und mild reaction conditions. Journal of the American Chemical Society, 144(5), 1758-1765. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

Sources

Validation & Comparative

Beyond the Ring Expansion: The Azetidine vs. Pyrrolidine Bioactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of azetidine and pyrrolidine analogs, designed for medicinal chemists and drug discovery scientists.

Executive Summary

In the landscape of lead optimization, the "Azetidine Switch"—contracting a five-membered pyrrolidine ring to a four-membered azetidine—has emerged as a high-impact strategy. While pyrrolidine is a ubiquitous pharmacophore (present in nicotine, proline, and numerous CNS drugs), azetidine analogs often offer superior physicochemical profiles by lowering lipophilicity (LogD) and blocking metabolic "soft spots" without sacrificing basicity. This guide objectively compares the bioactivity, stability, and experimental performance of these two heterocycles.

Physicochemical Profile: The Structural Divergence

The transition from a 5-membered pyrrolidine to a 4-membered azetidine is not merely a reduction in molecular weight; it fundamentally alters the electronic and steric landscape of the molecule.

Comparative Metrics Table
FeatureAzetidine (4-Membered) Pyrrolidine (5-Membered) Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/molAzetidines are more reactive but stable enough for oral drugs; high strain can alter bond vectors.
Lipophilicity (ΔLogP) Baseline+0.3 to +0.5 (vs Azetidine)Azetidine lowers LogP, improving solubility and reducing non-specific binding.
Basicity (pKa) ~11.3 (Secondary amine)~11.3 (Secondary amine)Surprisingly similar basicity despite s-character changes; both are highly basic unless fluorinated.
C-N-C Bond Angle ~90°~109°Azetidine vectors are more acute; this "pinching" effect can drastically alter receptor fit.
Metabolic Liability Low (Steric/Electronic protection)High (α-carbon oxidation)Pyrrolidines are prone to CYP450 oxidation at the α-carbon; azetidines resist this.
Expert Insight: The "S-Character" Nuance

While aziridines (3-membered) have drastically lower pKa (~8.0) due to increased s-character of the nitrogen lone pair, azetidines retain a pKa (~11.3) comparable to pyrrolidines.[1][2][3][4][5] This makes the azetidine switch a "safe" modification for maintaining positive charge interactions at physiological pH, unlike the switch to aziridine or electron-deficient heterocycles.

Lead Optimization Decision Logic

The following decision tree illustrates when to deploy the Azetidine Switch during Hit-to-Lead (H2L) optimization.

AzetidineSwitch Start Lead Compound (Pyrrolidine Core) Issue1 Issue: High Metabolic Clearance (CYP450) Start->Issue1 Issue2 Issue: High Lipophilicity (LogD > 3.0) Start->Issue2 Action Apply Azetidine Switch (Ring Contraction) Issue1->Action Remove α-CH2 Issue2->Action Reduce -CH2- Check1 Check: Vector Alignment (Does it still bind?) Action->Check1 Outcome1 Retained/Improved Potency (Success) Check1->Outcome1 Binding Pocket Tolerates Acute Angle Outcome2 Loss of Potency (Vector Mismatch) Check1->Outcome2 Binding Pocket Rigid AltAction Try Fluorinated Pyrrolidine (Block Metabolism) Outcome2->AltAction

Figure 1: Strategic workflow for substituting pyrrolidine with azetidine to address ADME liabilities.

Bioactivity Case Studies
Case Study A: Dopamine Uptake Inhibitors (Success)
  • Context: Development of Norlobelane analogs for inhibiting vesicular dopamine uptake (VMAT2).

  • The Switch: Researchers synthesized cis-azetidine analogs of the pyrrolidine-based Norlobelane.

  • Result: The azetidine derivative (Ki = 24 nM) was 2-fold more potent than the parent pyrrolidine (Ki = 43 nM).

  • Mechanism: The azetidine ring constrained the phenylalkyl substituents into a conformation that perfectly matched the VMAT2 pharmacophore, while simultaneously lowering lipophilicity.

  • Source: Horton et al. (See Reference 1).

Case Study B: Nicotinic Acetylcholine Receptors (Limitation)
  • Context: Nicotine contains a pyrrolidine ring essential for binding to nAChRs.

  • The Switch: Replacing the pyrrolidine with azetidine resulted in a significant loss of affinity .

  • Mechanism: The distance between the pyridine nitrogen and the amine nitrogen (the N-N distance) is a critical pharmacophore feature. The ring contraction shortened this distance and altered the vector of the cationic center, preventing optimal interaction with the receptor's cation-pi site.

  • Takeaway: Azetidine is not a universal bioisostere; it works best when the binding pocket allows for a slightly more compact, "pinched" vector.

Metabolic Stability: The Alpha-Oxidation Pathway

Pyrrolidines are notoriously susceptible to oxidative metabolism by CYP450 enzymes at the α-carbon (adjacent to the nitrogen), leading to ring opening or lactam formation. Azetidines resist this due to steric shielding and ring strain.

Metabolism Pyr Pyrrolidine (Substrate) CYP CYP450 (Oxidation) Pyr->CYP Iminium Iminium Ion Intermediate CYP->Iminium -2e-, -H+ Stable Metabolically Stable (Steric/Strain Barrier) CYP->Stable Lactam Lactam / Ring Open (Inactive Metabolite) Iminium->Lactam +H2O Azet Azetidine (Substrate) Azet->CYP Poor Substrate

Figure 2: Comparative metabolic fate. Pyrrolidines readily undergo α-oxidation, whereas azetidines often resist this pathway.

Experimental Protocols

To validate the advantages of an azetidine analog, the following self-validating protocols should be employed.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the pyrrolidine parent and azetidine analog.
  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (Azetidine analog), Reference (Pyrrolidine parent), and Control (Verapamil - high clearance) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).

    • Add test compounds to a final concentration of 1 µM (ensures first-order kinetics).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      determines
      
      
      .
    • Validation: The Pyrrolidine parent should show a steeper slope (higher clearance) than the Azetidine analog if the hypothesis holds.

Protocol B: Matched Molecular Pair (MMP) Synthesis Verification

Objective: Ensure the azetidine analog is synthesized without ring-opening (a common synthetic risk).

  • Method: Unlike pyrrolidines, azetidines can ring-open under strong acidic conditions or high heat with nucleophiles.

  • QC Step: During synthesis (e.g., via coupling of azetidine hydrochloride), avoid strong Lewis acids. Confirm ring integrity using 1H-NMR : Look for the characteristic multiplet at

    
     3.5–4.5 ppm (4H) for the azetidine ring protons. Ring-opened products will shift significantly upfield or show distinct alkene signals.
    
References
  • Horton, D. B., et al. (2011). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters.

  • Lowe, J. (2010). Azetidines in Medicinal Chemistry. In the Pipeline (Science.org).

  • BenchChem. (2025).[1][6] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides.

  • Pettersson, M., et al. (2011).[3] Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Stephens, C. E., et al. (2005).[7] New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Validating the structure of 3-(3-Methoxy-5-methylphenyl)azetidine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Validation of 3-(3-Methoxy-5-methylphenyl)azetidine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Strategic Context

In the optimization of central nervous system (CNS) ligands, the azetidine scaffold has emerged as a superior alternative to larger saturated heterocycles like pyrrolidine or piperidine. Its lower lipophilicity (LogP) and specific metabolic stability profile make it a "privileged scaffold." However, the structural validation of This compound presents a unique challenge.

The high ring strain (~26 kcal/mol) and the flexibility of the azetidine ring ("puckering") mean that solution-state data (NMR) often provide an averaged, blurred representation of the pharmacophore. As we advance this compound through lead optimization, relying solely on spectroscopic data is a risk.

This guide validates why Single Crystal X-Ray Diffraction (SC-XRD) is not merely a confirmation tool but a necessary step to define the precise vector of the 3-aryl substituent, ensuring your Structure-Activity Relationship (SAR) models are built on solid ground.

Comparative Analysis: The Validation Matrix

Why move to the solid state? Below is an objective comparison of the three primary structural validation methods for this specific azetidine derivative.

Feature1H/13C NMR & NOESY DFT (Computational) SC-XRD (Crystallography)
Primary Output Connectivity & Solution DynamicsPredicted Energy MinimaAbsolute 3D Coordinates
Ring Conformation Averaged (Fast inversion obscures pucker)Theoretical (Gas/Solvent model dependent)Precise (Defines pucker angle

)
Substituent Orientation Ambiguous (NOE signals overlap)PredictiveDefinitive (Axial vs. Equatorial confirmed)
Sample State Solution (CDCl3/DMSO)VirtualSolid State (Single Crystal)
Turnaround Time 1-4 Hours24-48 Hours3-10 Days (growth dependent)
Certainty Score ⭐⭐⭐ (Connectivity)⭐ (Conformation)⭐⭐⭐ (Conformation)⭐⭐ (Crystal Packing)⭐⭐⭐⭐⭐ (Absolute Structure)
The "Blind Spot" in NMR

For 3-substituted azetidines, the ring undergoes a "butterfly" motion (puckering) combined with nitrogen inversion. In solution, these interconvert rapidly on the NMR timescale. You might see a simplified spectrum suggesting a planar ring, which is an artifact. Only SC-XRD freezes this motion, revealing the bioactive conformation that the protein target actually encounters.

Decision Logic: When to deploy SC-XRD

Not every intermediate needs a crystal structure. Use the following logic flow to determine resource allocation.

DecisionMatrix Start Isolate this compound CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity IsAmbiguous Is Stereochem/Conformation Ambiguous? CheckPurity->IsAmbiguous UseNMR Proceed with NMR Data IsAmbiguous->UseNMR No (Simple Check) NeedSalt Is compound an oil/gum? IsAmbiguous->NeedSalt Yes (Critical Step) MakeSalt Generate HCl or Oxalate Salt NeedSalt->MakeSalt Yes (Free base is oil) GrowCrystal Initiate Crystallization Screen NeedSalt->GrowCrystal No (Solid) MakeSalt->GrowCrystal XRD Collect SC-XRD Data GrowCrystal->XRD

Caption: Decision matrix for escalating from spectroscopic screening to crystallographic validation.

Experimental Protocol: From Oil to Structure

The free base of this compound is likely a viscous oil or low-melting solid, making direct crystallization difficult. The following protocol utilizes salt formation to enforce a rigid lattice.

Phase 1: Salt Formation (The Critical Enabler)

Rationale: Protonating the azetidine nitrogen (


) creates a charge center that facilitates strong ionic hydrogen bonding (N-H...Cl), driving lattice formation.
  • Dissolution: Dissolve 50 mg of the free base in 0.5 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Dropwise add 1.0 equivalent of 2M HCl in diethyl ether (or 1.0 eq of Oxalic acid in acetone).

  • Precipitation: A white precipitate (the salt) should form immediately.

  • Isolation: Centrifuge or filter, then wash with cold ether. Dry under high vacuum.

Phase 2: Crystal Growth (Vapor Diffusion)

Method: Slow Vapor Diffusion (SVD). This is superior to evaporation for obtaining X-ray quality prisms.

  • Inner Vial: Place 10-15 mg of the salt in a small GC vial. Dissolve in the minimum amount of Methanol (MeOH) needed for clarity.

  • Outer Vial: Place the open GC vial inside a larger scintillation vial containing 3 mL of Diethyl Ether (Antisolvent).

  • Equilibration: Cap the large vial tightly. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.

  • Timeline: Store at 4°C. Inspect for crystals (prisms/blocks) after 2-5 days.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx 0.1 x 0.1 x 0.2 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Crucial. Collect data at 100 K (Cryostream). Room temperature collection exacerbates the thermal motion of the flexible azetidine ring, reducing resolution.

  • Source: Cu-K

    
     radiation (
    
    
    
    ) is preferred for this organic molecule to maximize diffraction intensity from light atoms (C, H, N, O).

Data Interpretation: What the Structure Tells You

Once the structure is solved (typically Space Group


 or 

for salts), focus your analysis on these specific parameters to validate your compound.
A. The Azetidine Pucker Angle ( )

The ring is not flat. Measure the angle between the plane defined by


 and the plane 

.
  • Expectation:

    
    .
    
  • Significance: A flat ring (

    
    ) usually indicates disorder or incorrect space group assignment. The degree of puckering dictates the vector of the phenyl ring relative to the amine pharmacophore.
    
B. The 3-Aryl Orientation

In the crystal lattice, the bulky 3-(3-methoxy-5-methylphenyl) group will adopt an equatorial position to minimize 1,3-diaxial interactions with the nitrogen lone pair (or N-H bond in the salt).

  • Validation: Confirm the bond angle

    
     is expanded (
    
    
    
    ) and the phenyl ring is twisted relative to the azetidine bisecting plane to minimize steric clash with the azetidine protons.
C. Intermolecular Interactions

Look for the Charge-Assisted Hydrogen Bond :


.
  • This distance is typically

    
    .
    
  • This interaction "locks" the nitrogen inversion, providing the specific stereoisomer snapshot.

Technical Workflow Visualization

Workflow Sample Crude Sample (Oil) Salt HCl Salt Formation Sample->Salt Stabilize Cryst Vapor Diffusion (MeOH/Et2O) Salt->Cryst Order Diffraction X-Ray Diffraction (Cu Source, 100K) Cryst->Diffraction Measure Solve Structure Solution (SHELXT) Diffraction->Solve Process Model 3D Model (.CIF) Solve->Model Validate

Caption: The linear workflow from crude oil to validated .CIF file.

Conclusion

While NMR confirms you made the molecule, X-ray crystallography confirms how it behaves in three-dimensional space.[1] For This compound , the specific puckering of the four-membered ring and the twist of the asymmetric phenyl substituent are critical structural features that only SC-XRD can definitively resolve.

By converting the oily free base to a crystalline hydrochloride salt and utilizing cryo-crystallography, you eliminate conformational ambiguity, providing a "Gold Standard" reference for your medicinal chemistry program.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Hampton Research. Crystal Growth 101: Vapor Diffusion Methods. [Link]

  • Glusker, J. P., Lewis, M., & Rossi, M.Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (Standard Text).
  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (For synthetic context of 3-aryl azetidines). [Link]

Sources

A Comparative Guide to the Potency of 3-(3-Methoxy-5-methylphenyl)azetidine, a Novel Monoamine Reuptake Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical regulators of neurotransmission and represent primary targets for a vast array of therapeutics, particularly in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1][2] The clinical efficacy and side-effect profile of monoamine reuptake inhibitors are largely dictated by their relative potency and selectivity for these transporters.[3]

This guide introduces a novel investigational compound, 3-(3-Methoxy-5-methylphenyl)azetidine, hereafter designated Compound X . Based on its structural motifs, which are common in neurologically active agents, Compound X is hypothesized to interact with monoamine transporters.[4] The objective of this document is to provide a comprehensive experimental framework for the in-depth characterization of Compound X's in vitro potency and selectivity. We will compare its hypothetical performance against a panel of well-established and clinically relevant monoamine reuptake inhibitors, providing researchers and drug development professionals with a robust methodology for evaluating novel chemical entities in this space.

Rationale for Experimental Design: A Multi-Faceted Approach

A thorough understanding of a candidate inhibitor requires more than a single data point. Our experimental design is built on three pillars to create a scientifically rigorous and self-validating profile for Compound X.

  • Pillar 1: Differentiating Binding Affinity from Functional Potency: It is crucial to distinguish between a compound's ability to physically bind to a transporter and its ability to inhibit the transporter's function.

    • Binding Affinity (Kᵢ): Determined through radioligand displacement assays, the inhibition constant (Kᵢ) measures the equilibrium dissociation constant of the inhibitor-transporter complex. A lower Kᵢ value signifies a higher binding affinity. This assay confirms direct interaction.[5]

    • Functional Potency (IC₅₀): Determined via uptake inhibition assays, the half-maximal inhibitory concentration (IC₅₀) measures the concentration of inhibitor required to block 50% of the transporter's activity (i.e., reuptake of its native neurotransmitter). This assay confirms a functional consequence of the binding.[6]

  • Pillar 2: Establishing a Relevant Comparative Landscape: The potency of a novel compound is meaningful only when benchmarked against established drugs. We have selected a panel of reference inhibitors with diverse selectivity profiles to provide a comprehensive comparative context:

    • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[7]

    • Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI).[8]

    • Vanoxerine (GBR-12909): A selective dopamine reuptake inhibitor (DRI).[9][10]

    • Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI).[11]

    • Cocaine: A non-selective inhibitor of all three monoamine transporters.[2][12]

  • Pillar 3: Defining Selectivity Beyond the Primary Targets: To ensure that the observed activity is not due to off-target effects, it is essential to assess Compound X against other key enzymes involved in monoamine metabolism. Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that degrade monoamine neurotransmitters.[13] Evaluating inhibitory activity against these enzymes provides a critical measure of selectivity for the plasma membrane transporters.[14]

Experimental Methodologies

The following protocols describe the core assays required to build a comprehensive potency and selectivity profile for Compound X and the selected comparators.

Radioligand Displacement Binding Assays (Kᵢ Determination)

This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.

Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture HEK293 cells stably expressing hSERT, hNET, or hDAT P2 Homogenize cells in lysis buffer P1->P2 P3 Centrifuge to pellet membranes P2->P3 P4 Resuspend and store membranes at -80°C P3->P4 A1 Incubate membranes with test compound (e.g., Compound X) P4->A1 A2 Add specific radioligand (e.g., [125I]RTI-55) A1->A2 A3 Incubate to equilibrium (e.g., 60 min at 30°C) A2->A3 R1 Rapidly filter through GF/C filters to separate bound/free ligand A3->R1 R2 Wash filters to remove non-specific binding R1->R2 R3 Measure radioactivity on filters via scintillation counting R2->R3 R4 Calculate IC50 from competition curves R3->R4 R5 Convert IC50 to Ki using Cheng-Prusoff equation R4->R5

Caption: Workflow for determining inhibitor binding affinity (Ki).

Detailed Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing human SERT, NET, or DAT are cultured to ~90% confluency.

    • Cells are harvested, washed, and homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA).[15]

    • The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C. The resulting membrane pellet is washed and re-centrifuged.[15]

    • The final pellet is resuspended in a buffer containing 10% sucrose, aliquoted, and stored at -80°C until use. Protein concentration is determined via a BCA assay.[15]

  • Binding Assay:

    • Assays are performed in a 96-well plate format.

    • To each well, add:

      • 50 µL of test compound at various concentrations.

      • 150 µL of thawed membrane preparation (50-120 µg protein).

      • 50 µL of a specific radioligand (e.g., [¹²⁵I]RTI-55 for all three transporters, or transporter-specific ligands like [³H]citalopram for SERT).[16]

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 5 µM mazindol for DAT/NET, 5 µM imipramine for SERT).[16]

    • Plates are incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[15]

  • Filtration and Counting:

    • The reaction is terminated by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI), separating bound from free radioligand.

    • Filters are washed multiple times with ice-cold wash buffer.

    • Scintillation fluid is added to the dried filters, and radioactivity is quantified using a scintillation counter.[16]

  • Data Analysis:

    • Competition binding curves are generated by plotting the percentage of specific binding against the log concentration of the test compound.

    • IC₅₀ values are determined using non-linear regression analysis.

    • Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[16]

Synaptosomal Monoamine Uptake Inhibition Assays (IC₅₀ Determination)

This functional assay measures how effectively a compound inhibits the reuptake of radiolabeled neurotransmitters into synaptosomes, which are resealed nerve terminals containing functional transporters.

Workflow: Synaptosomal Uptake Assay

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_readout Data Acquisition & Analysis P1 Dissect rodent brain region (e.g., striatum for DAT, cortex for NET/SERT) P2 Homogenize tissue in sucrose buffer P1->P2 P3 Perform differential centrifugation to isolate P2 pellet P2->P3 P4 Resuspend P2 pellet (synaptosomes) in assay buffer P3->P4 A1 Pre-incubate synaptosomes with test compound (10 min, 37°C) P4->A1 A2 Initiate uptake by adding radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) A1->A2 A3 Incubate for a short duration (e.g., 4 min, 37°C) A2->A3 R1 Terminate uptake by rapid filtration over GF/C filters A3->R1 R2 Wash filters with ice-cold buffer R1->R2 R3 Measure radioactivity trapped in synaptosomes R2->R3 R4 Calculate IC50 from dose-response curves R3->R4

Caption: Workflow for determining functional uptake inhibition (IC50).

Detailed Protocol:

  • Synaptosome Preparation:

    • Specific brain regions from rodents (e.g., mouse or rat) are dissected in ice-cold buffer (e.g., frontal cortex for NET/SERT, striatum for DAT).[17]

    • Tissue is homogenized in a sucrose-containing buffer and subjected to differential centrifugation. The P2 pellet, which is enriched in synaptosomes, is retained.[17]

    • The pellet is resuspended in Krebs-Ringer's buffer for the uptake assay.[17]

  • Uptake Inhibition Assay:

    • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound for 10 minutes at 37°C.[18]

    • To initiate the assay, a specific radiolabeled neurotransmitter is added (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).[19]

    • The incubation proceeds for a short period (e.g., 1-4 minutes) at 37°C.[17] Non-specific uptake is determined by running parallel samples at 4°C, where transporter activity is minimal.[17]

  • Termination and Counting:

    • The reaction is stopped by rapid filtration, and filters are washed with ice-cold buffer.

    • The radioactivity retained within the synaptosomes on the filters is measured by scintillation counting.

  • Data Analysis:

    • Dose-response curves are generated by plotting the percentage of inhibition of specific uptake versus the log concentration of the test compound.

    • IC₅₀ values are calculated using non-linear regression.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if Compound X inhibits MAO-A or MAO-B, ensuring its effects are specific to the transporters. A fluorometric method using a non-selective substrate is common.

Detailed Protocol:

  • Assay Setup:

    • The assay is performed in a 96-well plate using recombinant human MAO-A or MAO-B enzymes.[14]

    • The enzyme is pre-incubated with various concentrations of Compound X or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a control.[14]

  • Enzymatic Reaction:

    • The reaction is initiated by adding a substrate like kynuramine, which is metabolized by both MAO isoforms into a fluorescent product, 4-hydroxyquinoline.[20]

    • The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • The reaction is stopped, and the fluorescence of the product is measured using a plate reader.

    • IC₅₀ values are determined from the dose-response curves of enzyme inhibition.[21]

Data Presentation and Interpretation

All quantitative data should be consolidated into a clear, comparative table. The following table presents a hypothetical dataset to illustrate how the results for Compound X would be compared against the reference inhibitors.

Table 1: Comparative Potency and Selectivity Profile (Hypothetical Data)

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Compound X 15.2 2.1 850.4 25.8 4.5 1200.1 > 10 > 10
Fluoxetine1.11509502.53201500> 10> 10
Atomoxetine2503.58004506.21100> 10> 10
Vanoxerine120955.225018010.5> 10> 10
Venlafaxine252502500404504000> 10> 10
Cocaine350250150500400280> 10> 10

Interpreting the Profile:

  • Primary Target: Compound X shows the highest affinity (lowest Kᵢ) and functional potency (lowest IC₅₀) for the norepinephrine transporter (NET).

  • Selectivity: To quantify selectivity, we calculate ratios of Kᵢ values.

    • NET vs. SERT Selectivity: Kᵢ(SERT) / Kᵢ(NET) = 15.2 / 2.1 ≈ 7.2-fold selective for NET over SERT.

    • NET vs. DAT Selectivity: Kᵢ(DAT) / Kᵢ(NET) = 850.4 / 2.1 ≈ 405-fold selective for NET over DAT.

  • Classification: Based on this profile, Compound X could be classified as a potent and selective Norepinephrine Reuptake Inhibitor (NRI), similar in primary mechanism to Atomoxetine but with some secondary SERT activity.

  • Off-Target Activity: The high IC₅₀ values (>10 µM) for MAO-A and MAO-B indicate that Compound X does not significantly inhibit these enzymes at concentrations where it is active at the transporters, confirming its selectivity for the transporters.

Logical Classification of Inhibitor Profile

Start Analyze Ki / IC50 Data Q1 Is Ki < 100 nM for any MAT? Start->Q1 Q2 Potent at ONE transporter? Q1->Q2 Yes R_Low Low Potency / Inactive Q1->R_Low No Q3 Potent at SERT & NET? Q2->Q3 No R_Selective Selective Inhibitor (SSRI, NRI, or DRI) Q2->R_Selective Yes Q4 Potent at all three? Q3->Q4 No R_Dual Dual Inhibitor (SNRI, SDRI, etc.) Q3->R_Dual Yes R_Triple Triple Reuptake Inhibitor (SNDRI) Q4->R_Triple Yes R_Non Non-Selective / Other Q4->R_Non No

Caption: Decision tree for classifying a novel monoamine transporter inhibitor.

Conclusion

The characterization of a novel compound like this compound requires a systematic and multi-pronged approach. By integrating radioligand binding assays to determine affinity, functional uptake assays to confirm potency, and counter-screening against related enzymes like MAO to establish selectivity, a comprehensive and reliable profile can be constructed. This guide provides the necessary experimental framework and rationale for researchers to rigorously evaluate new chemical entities, enabling data-driven decisions in the early stages of drug discovery and development. The comparative analysis against established inhibitors is not merely a benchmark but a critical tool for predicting a new compound's potential therapeutic niche and pharmacological properties.

References

  • Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in Pharmacology, 56, 237-261.
  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Physicians Weekly. (2022, April 24). Differential Potency of Antidepressants to Inhibit Serotonin & Norepinephrine Reuptake. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 641.
  • Taylor & Francis Online. (n.d.). Monoamine oxidase inhibitors – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine transporter. Retrieved from [Link]

  • Dr. Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved from [Link]

  • ResearchGate. (n.d.). Potencies of modafinil and other DAT inhibitors, assessed by displacement of intact-cell [3H]CFT binding to WT or mutant hDAT. Retrieved from [Link]

  • MDPI. (2023, October 20). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]

  • ACS Publications. (2014, December 4). Differential Influence of Dopamine Transport Rate on the Potencies of Cocaine, Amphetamine, and Methylphenidate. Retrieved from [Link]

  • Gu, H., et al. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 8(1), 1-10.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 641.
  • Koldsø, H., et al. (2011). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Proceedings of the National Academy of Sciences, 108(38), 16053-16058.
  • Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Neurochemical Research, 32(10), 1689-1702.
  • Duan, L., et al. (2007). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 321(1), 205-215.
  • Froimowitz, M., et al. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Current Medicinal Chemistry, 14(3), 309-323.
  • Carboni, E., et al. (2001). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 21(11), 3785-3792.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Sijben, H. J., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports, 11(1), 1-13.
  • ResearchGate. (n.d.). Reuptake inhibition activity at the hNET endogenously expressed in... Retrieved from [Link]

  • Charles River Laboratories. (2025, April 4). MAO Inhibition in Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (2021, August 5). Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Sanchez, C., et al. (2014). A comparative review of escitalopram, paroxetine, and sertraline: are they all alike? International Journal of Psychiatry in Clinical Practice, 18(Suppl 1), 2-17.
  • Jones, S. R., et al. (2001). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropsychopharmacology, 24(5), 523-532.
  • MDPI. (2021, November 2). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Retrieved from [Link]

  • Gautam, J., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-13.
  • Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current Pharmaceutical Analysis, 7(3), 164-175.
  • MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved from [Link]

  • JoVE. (2025, July 8). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]

  • MDPI. (2025, December 8). Comparative Real-World Safety Profiles of Six Selective Serotonin Reuptake Inhibitors: A Global Pharmacovigilance Analysis. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • PubChem. (n.d.). Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

Sources

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